Nicotyrine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(1-methylpyrrol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFOJXFXERAMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075048 | |
| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-19-4 | |
| Record name | Nicotyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Nicotyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN4R1LH79Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of Nicotyrine in Tobacco Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotyrine, a minor alkaloid in tobacco products, originates from the chemical transformation of nicotine. Its presence and formation are of significant interest due to its potential to inhibit nicotine metabolism, thereby influencing the user's exposure to and dependence on nicotine. This technical guide provides a comprehensive overview of the origins of this compound, detailing its formation pathways in various tobacco products, from the tobacco leaf to the aerosol. Quantitative data on this compound levels are summarized, and detailed experimental protocols for its synthesis and the study of its metabolic effects are provided. Furthermore, key chemical and biological pathways are visualized to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a pyridine alkaloid structurally related to nicotine, from which it is primarily derived through dehydrogenation or oxidation.[1] While present in tobacco leaves in trace amounts, its concentration can increase significantly during the curing, processing, and combustion or aerosolization of tobacco.[2][3] The significance of this compound lies in its ability to inhibit cytochrome P450 enzymes, particularly CYP2A6, which is the primary enzyme responsible for nicotine metabolism in humans.[1][4] By inhibiting this enzyme, this compound can slow the clearance of nicotine, potentially leading to higher and more sustained plasma nicotine levels. This interaction has implications for tobacco dependence, smoking cessation therapies, and the overall toxicological profile of tobacco products.
Formation Pathways of this compound
The formation of this compound from nicotine is a multi-faceted process influenced by factors such as temperature, oxygen exposure, and the presence of catalysts.
In Tobacco Leaves and During Curing
This compound is found in fresh tobacco leaves, albeit at very low concentrations.[5] The curing process, which involves drying the tobacco leaves, can lead to chemical transformations of various alkaloids. While the focus of many studies is on the changes in nicotine and nornicotine content, the conditions of curing, particularly flue-curing which involves elevated temperatures (35-75°C), can contribute to the degradation of nicotine and the potential formation of this compound.[2][6][7] However, specific quantitative data on the increase of this compound during different curing methods remains an area for further research. Microorganisms present on tobacco leaves can also play a role in the degradation of nitrogenous compounds like nicotine during the aging process, which could contribute to this compound formation.[3]
During Combustion (Conventional Cigarettes)
The high temperatures associated with the combustion of conventional cigarettes (around 900°C) are generally not favorable for the formation of this compound. Pyrolysis at such high temperatures leads to more extensive degradation of nicotine into other compounds.
During Aerosolization (E-Cigarettes)
Electronic cigarettes, which operate at lower temperatures (200-300°C) than conventional cigarettes, provide a more favorable environment for the dehydrogenation of nicotine to this compound.[8] This results in significantly higher levels of this compound in e-cigarette aerosols compared to cigarette smoke. The formation of this compound in e-cigarettes is influenced by several factors:
-
E-liquid Composition: The ratio of propylene glycol (PG) to vegetable glycerin (VG) in the e-liquid can affect the vaporization temperature and thus this compound formation.
-
Device Power and Temperature: Higher power settings on vaping devices lead to higher coil temperatures, which can increase the rate of this compound formation.
-
Vaping Topography: Longer puff durations and larger puff volumes result in greater exposure of the e-liquid to the heated coil, leading to increased this compound generation.[8]
Chemical Synthesis
This compound can be synthesized in the laboratory from nicotine through catalytic dehydrogenation. This process typically involves heating nicotine in the presence of a metal catalyst.[1][8]
Quantitative Data on this compound Levels
The concentration of this compound varies significantly across different tobacco products. The following tables summarize available quantitative data.
| Product Type | Nicotine Concentration (mg/g or mg/mL) | This compound Concentration/Ratio | Reference |
| Cigarettes (Filler) | 19.2 mg/g (mean) | Data not consistently reported | [9] |
| Cigars (Large, Filler) | 15.4 mg/g (mean) | Data not consistently reported | [9] |
| Smokeless Tobacco (Moist Snuff) | 3.37 - 11.04 mg/g | Data not consistently reported | [10] |
Table 1: Nicotine and this compound Levels in Traditional Tobacco Products. Note: Specific quantitative data for this compound in these products is limited in the available literature.
| E-liquid/Vaping Parameter | Nicotine Level | This compound Emission/Ratio | Reference |
| E-liquid Base | - | VG-based liquids produce more this compound than PG-based. | [8] |
| Device Power (Low vs. High) | - | Higher power increases this compound emission. | [8] |
| Puff Duration (Short vs. Long) | - | Longer puffs increase this compound emission. | [8] |
| Puff Volume (Small vs. Large) | - | Larger puffs increase this compound emission. | [8] |
Table 2: Factors Influencing this compound Emission in E-Cigarettes.
Experimental Protocols
Synthesis of this compound via Catalytic Dehydrogenation of Nicotine
This protocol is adapted from the method described by Shibagaki et al. (1988).[8]
Materials:
-
Nicotine
-
Palladium catalyst supported on hydrous zirconium oxide
-
Flow reactor with a fixed-bed catalyst system
-
Nitrogen gas (carrier gas)
-
Apparatus for product collection and analysis (e.g., GC-MS)
Procedure:
-
Prepare the palladium catalyst on a hydrous zirconium oxide support.
-
Pack the catalyst into the flow reactor.
-
Heat the reactor to the desired temperature (e.g., 300°C).
-
Introduce a continuous flow of nitrogen gas as the carrier.
-
Feed nicotine into the reactor at a controlled rate (e.g., 1 mmol/hr).
-
The dehydrogenation reaction occurs as the nicotine passes over the heated catalyst.
-
Collect the products exiting the reactor.
-
Analyze the product mixture using GC-MS to determine the yield and selectivity of this compound.
Note: The reaction temperature is a critical parameter. At 300°C, the selective production of this compound is favored, while higher temperatures may lead to increased formation of by-products and polymerization.[8]
In Vitro Assay for CYP2A6 Inhibition by this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on CYP2A6 activity using a fluorescent probe substrate.[11]
Materials:
-
Recombinant human CYP2A6 enzyme
-
Coumarin (fluorescent substrate)
-
7-hydroxycoumarin (fluorescent product standard)
-
This compound (test inhibitor)
-
Tranylcypromine (positive control inhibitor)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and tranylcypromine in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
Prepare a stock solution of coumarin in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well microplate, add the different concentrations of this compound, the positive control, and a solvent control.
-
Prepare a master mix containing the CYP2A6 enzyme and the NADPH regenerating system in the assay buffer.
-
-
Incubation and Reaction Initiation:
-
Add the master mix to each well and pre-incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding coumarin to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence of the product (7-hydroxycoumarin) over time (kinetic reading) at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizing the Pathways
Chemical Transformation of Nicotine to this compound
The dehydrogenation of nicotine to form this compound involves the removal of two hydrogen atoms from the pyrrolidine ring, resulting in the formation of a pyrrole ring.
Nicotine Metabolism by CYP2A6 and Inhibition by this compound
This diagram illustrates the primary metabolic pathway of nicotine and the inhibitory effect of this compound.
Conclusion
This compound is a nicotine-derived alkaloid whose formation is significantly enhanced by the conditions present in electronic cigarettes. Its role as an inhibitor of the primary nicotine-metabolizing enzyme, CYP2A6, highlights its importance in understanding the pharmacology and toxicology of tobacco products. Further research is warranted to fully elucidate the levels of this compound in a broader range of traditional tobacco products and to understand the long-term health implications of exposure to this compound, particularly in the context of dual use of combustible and electronic tobacco products. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dynamic changes in physiological and biochemical properties of flue-cured tobacco of different leaf ages during flue-curing and their effects on yield and quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in microbial composition during flue-cured tobacco aging and their effects on chemical composition: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and biochemical changes during the flue-curing of tobacco | CORESTA [coresta.org]
- 7. ptmitraayu.com [ptmitraayu.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Surveillance of Nicotine and pH in Cigarette and Cigar Filler - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Nicotine, pH, and Moisture Content of Six U.S. Commercial Moist Snuff Products -- Florida, January-February 1999 [cdc.gov]
- 11. benchchem.com [benchchem.com]
The Transformation of Nicotine: An In-depth Technical Guide to Nicotyrine Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data related to the formation of nicotyrine from the oxidation of nicotine. This compound, a minor alkaloid found in tobacco and increasingly in e-cigarette aerosols, is of significant interest due to its potential physiological effects, including the inhibition of nicotine metabolism. Understanding the pathways of its formation is crucial for research in drug development, toxicology, and tobacco product analysis.
Core Mechanisms of this compound Formation
This compound is primarily formed from nicotine through dehydrogenation, a type of oxidation reaction that involves the removal of hydrogen atoms from the pyrrolidine ring of the nicotine molecule. This transformation can be initiated through several mechanisms, including thermal decomposition, chemical oxidation, and photocatalysis.
1.1. Thermal Dehydrogenation:
At elevated temperatures, typically between 200°C and 400°C, nicotine can undergo thermal dehydrogenation to form this compound.[1] This process is particularly relevant in the context of electronic cigarettes, where the heating coil aerosolizes the e-liquid containing nicotine.[1] The efficiency of this conversion is temperature-dependent, with yields decreasing significantly above 400°C.[1]
1.2. Chemical Oxidation:
Various chemical oxidants can facilitate the conversion of nicotine to this compound. This can occur through autoxidation upon exposure to air, or more efficiently with the use of specific reagents.
-
Autoxidation: The gradual oxidation of nicotine in the presence of air can lead to the formation of this compound.[2] This is a common process observed during the storage of nicotine-containing solutions, such as e-liquids.[1]
-
Catalytic Dehydrogenation: The use of catalysts can significantly enhance the rate and yield of this compound formation. Manganese dioxide (MnO₂) is a commonly used and effective catalyst for this purpose.[3] Other catalysts that have been explored include palladium, platinum, and vanadium pentoxide.
1.3. Free Radical-Mediated Oxidation:
The oxidation of nicotine can also proceed through a free-radical mechanism. This can be initiated by processes that generate reactive oxygen species (ROS), such as the Fenton reaction (Fe²⁺ + H₂O₂).[4] In this mechanism, hydroxyl radicals (•OH) can abstract hydrogen atoms from the nicotine molecule, leading to the formation of a nicotine radical cation, which can then be converted to this compound.[5] Electron spin resonance (ESR) spin-trapping techniques have been employed to detect and identify the free radicals involved in nicotine oxidation.[6]
1.4. Photocatalytic Oxidation:
In the presence of a photocatalyst, such as titanium dioxide (TiO₂), and a light source, nicotine can be oxidized. This process also involves the generation of reactive oxygen species that drive the degradation of nicotine to various products, including this compound.[5]
Quantitative Data on this compound Formation
The yield and rate of this compound formation are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Yields of this compound from Nicotine Oxidation under Various Conditions
| Oxidation Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted Dehydrogenation | MnO₂ | - | - | - | ~75 | [3][5] |
| Conventional Dehydrogenation | MnO₂ | Xylene | Reflux | - | Lower than microwave | [5] |
| Thermal Decomposition (E-cigarette) | None | PG/VG | 200-400 | - | Varies | [1] |
| Catalytic Vapor Phase Oxidation | Vanadium Oxide | - | 350-450 | - | Good yields |
Table 2: Kinetic Data for Nicotine Oxidation
| Reaction | Oxidant | Conditions | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Nicotine Pyrolysis (ES1 Cigarette) | - | 673 K | - | 0.31 s⁻¹ | 108.85 kJ/mol | [7] |
| Nicotine Pyrolysis (SM1 Cigarette) | - | 673 K | - | 0.74 s⁻¹ | 136.52 kJ/mol | [7] |
| Nicotine Oxidation | Permanganate | Acidic | First-order in [Permanganate], Fractional-order in [Nicotine] | - | - | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formation of this compound from nicotine.
3.1. Protocol for Microwave-Assisted Synthesis of β-Nicotyrine using MnO₂
This protocol is based on the efficient synthesis of β-nicotyrine from the dehydrogenation of S-(-)-nicotine over manganese dioxide with microwave irradiation.[3][5]
-
Materials:
-
S-(-)-Nicotine
-
Manganese dioxide (MnO₂)
-
Microwave reactor
-
Appropriate reaction vessel for microwave synthesis
-
Solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Instrumentation for product analysis (e.g., GC-MS, HPLC)
-
-
Procedure:
-
In a suitable microwave reaction vessel, combine S-(-)-nicotine and manganese dioxide. The optimal molar ratio of nicotine to MnO₂ should be determined empirically, but a starting point of 1:5 to 1:10 (nicotine:MnO₂) is suggested.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves. The power and duration of irradiation will depend on the specific microwave reactor used and should be optimized to maximize the yield of this compound while minimizing the formation of byproducts. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using a suitable organic solvent, such as dichloromethane.
-
Filter the extract to remove the solid MnO₂.
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product, if necessary, using techniques such as column chromatography or distillation.
-
Characterize the final product and determine the yield using analytical methods like GC-MS, ¹H NMR, and ¹³C NMR.
-
3.2. Protocol for Forced Degradation Study of Nicotine
Forced degradation studies are essential for understanding the stability of nicotine and identifying its degradation products, including this compound, under various stress conditions.[10][11]
-
Materials:
-
Nicotine standard solution
-
Hydrochloric acid (HCl) solution (for acid hydrolysis)
-
Sodium hydroxide (NaOH) solution (for base hydrolysis)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative degradation)
-
Water bath or oven (for thermal degradation)
-
UV light source (for photolytic degradation)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of nicotine of a known concentration in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
To an aliquot of the nicotine stock solution, add an equal volume of an HCl solution (e.g., 0.1 M or 1 M).
-
Heat the mixture in a water bath at a controlled temperature (e.g., 60°C or 80°C) for a specified period.
-
Withdraw samples at different time points, neutralize them with a suitable base (e.g., NaOH), and dilute with the mobile phase before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the nicotine stock solution, add an equal volume of an NaOH solution (e.g., 0.1 M or 1 M).
-
Heat the mixture in a water bath at a controlled temperature for a specified period.
-
Withdraw samples at different time points, neutralize them with a suitable acid (e.g., HCl), and dilute with the mobile phase before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the nicotine stock solution, add a solution of H₂O₂ (e.g., 3% or 30%).
-
Keep the mixture at room temperature or a controlled elevated temperature for a specified period.
-
Withdraw samples at different time points and dilute with the mobile phase before HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the nicotine stock solution in a tightly sealed container and heat it in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period.
-
Withdraw samples at different time points, allow them to cool to room temperature, and dilute with the mobile phase before HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the nicotine stock solution in a photostable container to a UV light source of a specific wavelength for a defined period.
-
Withdraw samples at different time points and dilute with the mobile phase before HPLC analysis. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method to separate and quantify nicotine and its degradation products, including this compound.
-
3.3. Protocol for Nicotine Oxidation using Fenton's Reagent
This protocol describes the use of Fenton's reagent to generate hydroxyl radicals for studying the free-radical mediated oxidation of nicotine.[4]
-
Materials:
-
Nicotine solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Buffer solution (e.g., sodium acetate, pH 5.6)
-
LC-MS/MS system for product analysis
-
-
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing nicotine at the desired concentration in the buffer.
-
Initiation of Reaction: To initiate the Fenton reaction, add the ferrous sulfate solution followed by the hydrogen peroxide solution to the nicotine solution. The final concentrations of the reactants should be carefully controlled. For example, a reaction mixture could contain 200 ppb nicotine, 0.5 mM FeSO₄, and 0.135% H₂O₂.[4]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The oxidation of nicotine will begin immediately upon the addition of the Fenton reagents.
-
Sample Analysis: At various time points, withdraw aliquots of the reaction mixture and analyze them directly using an online monitoring system like LC-MS/MS to identify and quantify the oxidation products.[4] This allows for the real-time observation of the formation of intermediates and final products.
-
Visualization of Pathways and Workflows
4.1. Chemical Pathways
Caption: Overview of major pathways for this compound formation.
4.2. Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study of nicotine.
4.3. Experimental Workflow: Microwave-Assisted Synthesis
References
- 1. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coresta.org [coresta.org]
- 3. An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions | Semantic Scholar [semanticscholar.org]
- 4. Online Monitoring Oxidative Products and Metabolites of Nicotine by Free Radicals Generation with Fenton Reaction in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electron-spin resonance study of mainstream and sidestream cigarette smoke: nature of the free radicals in gas-phase smoke and in cigarette tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic modeling of nicotine in mainstream cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Alpha-Nicotyrine and Beta-Nicotyrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of the biological activities of two positional isomers, alpha-nicotyrine and beta-nicotyrine. These minor tobacco alkaloids are structurally related to nicotine but exhibit distinct pharmacological profiles. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of these compounds for research and drug development purposes.
Introduction to Nicotyrine Isomers
Alpha-nicotyrine and beta-nicotyrine are positional isomers with the chemical formula C₁₀H₁₀N₂.[1] They are formed from the oxidation and dehydrogenation of nicotine and can be found in tobacco products and e-liquids.[1] While structurally similar, their differing placement of the pyridine ring relative to the pyrrole ring results in distinct interactions with biological targets. The majority of current research has focused on beta-nicotyrine, revealing its significant role as an inhibitor of key metabolic enzymes. In contrast, the biological activity of alpha-nicotyrine remains largely uncharacterized, presenting a notable gap in the scientific literature.
Biological Activity of Beta-Nicotyrine
Beta-nicotyrine has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are the primary enzymes responsible for the metabolism of nicotine in humans.[2] It also interacts with nicotinic acetylcholine receptors (nAChRs), though with a lower affinity than nicotine.
Inhibition of Cytochrome P450 Enzymes
Beta-nicotyrine demonstrates significant inhibitory activity against CYP2A6 and CYP2A13. This inhibition can alter the pharmacokinetics of nicotine and other substrates of these enzymes.[2]
| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type |
| CYP2A6 | Beta-Nicotyrine | 1.07 µM | Mechanism-based |
| CYP2A13 | Beta-Nicotyrine | 0.17 µM | Competitive |
Table 1: Quantitative data on the inhibition of CYP2A6 and CYP2A13 by beta-nicotyrine.[2]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Beta-nicotyrine also binds to neuronal nAChRs, which are the primary targets of nicotine in the central nervous system. Its affinity is most characterized for the α4β2 subtype.
| Receptor Subtype | Ligand | Binding Affinity (Kᵢ) |
| α4β2 nAChR | Beta-Nicotyrine | 103.9 nM |
Table 2: Binding affinity of beta-nicotyrine to the human α4β2 nicotinic acetylcholine receptor.
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of an agonist, such as nicotine or to a lesser extent beta-nicotyrine, to the nAChR initiates a cascade of intracellular events. The following diagram illustrates a simplified signaling pathway.
Biological Activity of Alpha-Nicotyrine
There is a significant lack of published research on the specific biological activities of alpha-nicotyrine. While some older studies suggest that, like its beta isomer, it may inhibit the in vivo metabolism of nicotine, there is a notable absence of quantitative data, such as Kᵢ values for CYP enzyme inhibition or binding affinities for nAChRs.[3] This data deficiency prevents a direct and comprehensive comparison with the well-characterized biological profile of beta-nicotyrine. Further research is required to elucidate the pharmacological properties of alpha-nicotyrine.
Comparative Summary
Based on the currently available literature, a stark contrast exists in the understanding of the biological activities of alpha- and beta-nicotyrine. Beta-nicotyrine is a well-documented inhibitor of major nicotine-metabolizing enzymes (CYP2A6 and CYP2A13) and a ligand for nAChRs. In contrast, the biological profile of alpha-nicotyrine is largely unknown, with only preliminary indications of a potential role in nicotine metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound isomers.
CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)
This fluorescence-based assay measures the inhibition of CYP2A6-mediated conversion of the pro-fluorescent substrate coumarin to its fluorescent product, 7-hydroxycoumarin.
-
Materials:
-
Recombinant human CYP2A6 enzyme (e.g., in microsomes)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Coumarin (substrate)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Test inhibitor (alpha- or beta-nicotyrine)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in potassium phosphate buffer.
-
In the wells of the 96-well plate, add the recombinant CYP2A6 enzyme, the buffer, and the various concentrations of the inhibitor. Include a positive control (known inhibitor) and a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding the coumarin substrate and the NADPH regenerating system to all wells.
-
Immediately begin monitoring the increase in fluorescence (excitation ~365 nm, emission ~450 nm) at 37°C over a set period (e.g., 60 minutes).
-
Calculate the rate of 7-hydroxycoumarin formation for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.
-
Radioligand Binding Assay for α4β2 nAChR
This assay determines the binding affinity of a test compound to the α4β2 nAChR by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing the human α4β2 nAChR
-
Binding buffer (e.g., Tris-HCl buffer with physiological salts)
-
Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine)
-
Test compound (alpha- or beta-nicotyrine)
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine)
-
96-well filter plates with glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₔ), and the various concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log of the test compound concentration.
-
The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Experimental Workflow: Competitive Enzyme Inhibition Assay
Experimental Workflow: Radioligand Receptor Binding Assay
Conclusion
This technical guide highlights the current understanding of the biological activities of alpha- and beta-nicotyrine. Beta-nicotyrine is a well-characterized inhibitor of CYP2A6 and CYP2A13 and a ligand for α4β2 nAChRs. This knowledge is crucial for understanding its potential impact on nicotine pharmacology and its potential as a therapeutic agent. Conversely, the biological activity of alpha-nicotyrine remains a significant unknown in the field. The lack of quantitative data for alpha-nicotyrine underscores the need for further investigation to fully comprehend the pharmacological landscape of minor tobacco alkaloids and their potential effects on human health. Future research should prioritize the systematic evaluation of alpha-nicotyrine's interactions with key biological targets to enable a complete comparative analysis and inform future drug development and tobacco product regulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits in vivo metabolism of nicotine without increasing its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Nicotyrine: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of nicotyrine, a minor tobacco alkaloid of growing interest due to its unique biochemical properties and potential pharmacological implications.
This compound, with the IUPAC name 3-(1-methylpyrrol-2-yl)pyridine, is a pyridine alkaloid naturally occurring in tobacco and also formed through the dehydrogenation of nicotine.[1][2] While present in traditional tobacco products, its concentration can be significantly higher in the aerosol of electronic nicotine delivery systems (ENDS), where it can reach up to 25% of the nicotine concentration.[3] This increased prevalence, coupled with its distinct biological activities, warrants a closer examination of its role in tobacco dependence and its potential as a pharmacological agent.
Physicochemical Properties
This compound is a colorless oil at room temperature with the chemical formula C₁₀H₁₀N₂ and a molar mass of 158.204 g·mol⁻¹.[4] It is structurally related to nicotine, differing by the presence of a pyrrole ring instead of a pyrrolidine ring.
Quantitative Data
The following tables summarize key quantitative data related to this compound's presence and activity.
| Parameter | Value | Source |
| CYP2A6 Inhibition (Ki) | 7.5 ± 2.9 µM | [4] |
| CYP2A13 Inhibition (Ki) | 5.6 ± 0.86 µM | [4] |
| Concentration in ENDS Aerosol | Can reach up to 25% of nicotine levels | [3] |
| Concentration in Tobacco Smoke vs. ENDS Aerosol | ~50x more prevalent in ENDS aerosol | [3] |
Table 1: Inhibition Constants and Relative Concentrations of this compound.
| E-cigarette Power | Nicotine Concentration (µ g/puff ) | This compound Concentration (µ g/puff ) | This compound/Nicotine Ratio |
| 6.4 W | - | - | 0.129 |
| 14.7 W | - | - | 0.092 |
| 31.3 W | - | - | 0.049 |
Table 2: Influence of E-cigarette Device Power on Nicotine and this compound Concentrations in E-vapor.[5] (Note: Specific concentration values were not provided in the snippet, but the trend is clear).
Biological Activity and Signaling Pathways
The primary biological effect of this compound is the inhibition of cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13, which are the main enzymes responsible for the metabolism of nicotine to cotinine.[4][6][7] By inhibiting these enzymes, this compound can slow down nicotine clearance, leading to prolonged and potentially elevated levels of nicotine in the body.[8] This has significant implications for nicotine dependence and the abuse liability of nicotine-containing products.[3]
The interaction of this compound with nicotinic acetylcholine receptors (nAChRs) is also a key area of investigation. While nicotine is a potent agonist of nAChRs, the precise nature of this compound's interaction is still under investigation.[3] It is hypothesized that by modulating nicotine metabolism, this compound indirectly affects nAChR signaling by altering the concentration and duration of the primary agonist, nicotine.
Below are diagrams illustrating the key pathways and experimental workflows related to this compound.
References
- 1. An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic cigarettes: The this compound hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of Nicotyrine from Nicotine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo formation of nicotyrine from nicotine. The document synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the core biochemical pathways and experimental workflows. While the direct in vivo metabolic conversion of nicotine to this compound in humans is considered a minor pathway, this guide also addresses the significant impact of exogenously introduced this compound, primarily from electronic cigarette vapor, on nicotine metabolism.
Introduction
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in vivo, predominantly via the cytochrome P450 (CYP) enzyme system. The major metabolic pathway leads to the formation of cotinine, catalyzed primarily by CYP2A6.[1][2][3][4] this compound, a dehydrogenated derivative of nicotine, has been identified as a minor tobacco alkaloid. While early studies in animal models suggested a potential for in vivo formation, current evidence indicates that the primary route of human exposure to this compound is through the inhalation of aerosol from electronic cigarettes, where it is formed by the thermal degradation of nicotine.[5][6][7]
A crucial aspect of this compound's pharmacology is its role as a potent inhibitor of CYP2A6 and CYP2A13, the very enzymes responsible for nicotine metabolism.[6][8][9] This inhibition can lead to altered nicotine pharmacokinetics, potentially impacting smoking behavior, dependence, and the efficacy of nicotine replacement therapies. This guide will delve into both the limited evidence for endogenous this compound formation and the more significant implications of its exogenous administration and subsequent in vivo effects.
Biochemical Pathways
The metabolism of nicotine is a complex process involving multiple enzymatic steps. The primary pathway leads to cotinine, while the formation of this compound is considered a minor route.
Diagram: Major Metabolic Pathway of Nicotine
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Nicotine Dependence Pharmacogenetics: Role of Genetic Variation in Nicotine-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Pharmacological Properties of Nicotyrine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotyrine, a minor alkaloid found in tobacco and a product of nicotine oxidation, is gaining increasing interest within the scientific community for its unique pharmacological profile.[1] Unlike its well-studied precursor, nicotine, this compound exhibits a distinct set of interactions with key biological targets, suggesting its potential as a modulator of nicotine's effects and as a lead compound for novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological properties of this compound compounds, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Inhibition of Cytochrome P450 Enzymes
A primary pharmacological characteristic of this compound is its potent inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13, which are crucial for the metabolism of nicotine.[1][2] This inhibition leads to a delayed clearance of nicotine, potentially attenuating withdrawal symptoms and influencing smoking behavior.[2]
Quantitative Data on CYP Inhibition
The inhibitory potency of this compound and its β-isomer against CYP2A6 and CYP2A13 has been quantified in several studies. The key inhibition constants (Ki) are summarized in the table below.
| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |
| This compound | CYP2A6 | Competitive | 7.5 ± 2.9 | [2] |
| β-Nicotyrine | CYP2A6 | Competitive | 1.07 | [3] |
| β-Nicotyrine | CYP2A6 | Mechanism-based | KI(inact): 106, kinact: 0.61 min-1 | [3] |
| This compound | CYP2A13 | Competitive | 5.6 ± 0.86 | [2] |
| β-Nicotyrine | CYP2A13 | Competitive | 0.17 | [3] |
Experimental Protocol: CYP Inhibition Assay
The inhibitory activity of this compound on CYP2A6 and CYP2A13 is typically assessed using an in vitro enzyme inhibition assay with a probe substrate, such as coumarin. The 7-hydroxylation of coumarin is a specific reaction catalyzed by these enzymes, and its inhibition can be monitored to determine the inhibitory potential of a test compound.[3][4]
Protocol: Determination of this compound's Inhibitory Effect on CYP2A6/CYP2A13-mediated Coumarin 7-Hydroxylation
-
Reagents and Materials:
-
Recombinant human CYP2A6 or CYP2A13 enzymes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Coumarin (substrate)
-
This compound (test inhibitor)
-
7-hydroxycoumarin (standard)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the CYP enzyme, the NADPH regenerating system, and varying concentrations of this compound in potassium phosphate buffer.
-
The mixture is pre-incubated at 37°C for a specified time (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
The reaction is initiated by the addition of coumarin.
-
The incubation is carried out at 37°C for a predetermined period (e.g., 10-30 minutes) within the linear range of product formation.
-
The reaction is terminated by adding a quenching solution, such as acetonitrile.
-
The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
-
Quantification and Data Analysis:
-
The formation of 7-hydroxycoumarin is quantified by HPLC with fluorescence detection (excitation ~355 nm, emission ~460 nm).
-
The rate of product formation in the presence of different concentrations of this compound is compared to the rate in the absence of the inhibitor (control).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Emerging evidence suggests that this compound compounds also interact directly with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the central nervous system. These interactions may contribute to the modulation of nicotine's psychoactive effects.
While comprehensive data on the binding affinity of this compound across all nAChR subtypes is still being gathered, preliminary studies indicate that β-nicotyrine exhibits binding affinity for the α4β2 nAChR subtype. Further research is needed to fully characterize the binding profile and functional activity of this compound and its derivatives at various nAChR subtypes, including α7 and α3β4.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[5][6][7] In the context of this compound, these assays can be used to quantify its binding to different nAChR subtypes.
Protocol: Competitive Radioligand Binding Assay for this compound at nAChRs
-
Reagents and Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).
-
A radiolabeled ligand with high affinity and selectivity for the target nAChR subtype (e.g., [³H]epibatidine for α4β2, [³H]A-585539 for α7).[6]
-
Unlabeled this compound (competitor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the assay buffer.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The inhibition constant (Ki) for this compound is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Downstream Signaling Pathways
The interaction of this compound with its molecular targets can trigger a cascade of intracellular signaling events. While research specifically investigating the signaling pathways modulated by this compound is in its early stages, we can infer potential pathways based on the known signaling of nAChRs, which this compound is suggested to modulate. Nicotine, acting on nAChRs, is known to influence several key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and plasticity.[1][8][9]
Potential Signaling Pathways Modulated by this compound
References
- 1. Nicotine-induced phosphorylation of extracellular signal-regulated protein kinase and CREB in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Learning and nicotine interact to increase CREB phosphorylation at the jnk1 promoter in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Nicotyrine in Electronic Cigarette Aerosols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical composition of electronic cigarette (e-cigarette) aerosol is a complex and dynamic landscape, with constituents that are both intentionally added and unintentionally formed. Among the latter, nicotyrine, a dehydrogenation product of nicotine, has garnered significant scientific attention. Its prevalence in e-cigarette aerosol, often at levels substantially higher than in traditional tobacco smoke, and its potential to modulate nicotine's metabolic fate, underscore the importance of its comprehensive characterization. This technical guide provides an in-depth analysis of this compound's role in e-cigarette aerosol, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its formation and potential biological implications. The information herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the chemistry, toxicology, and pharmacology of electronic nicotine delivery systems (ENDS).
Introduction
Electronic cigarettes function by heating a liquid solution (e-liquid), which typically contains nicotine, propylene glycol (PG), vegetable glycerin (VG), and flavorings, to generate an inhalable aerosol. The thermal processes involved, with coil temperatures reaching 200–300 °C, create a reactive environment conducive to the formation of various chemical compounds not originally present in the e-liquid.[1][2] One such compound is this compound (β-nicotyrine), which is formed through the dehydrogenation of nicotine during aerosolization and the oxidation of nicotine in e-liquids upon exposure to air.[1][3]
The presence of this compound in e-cigarette aerosol is of particular interest due to its ability to inhibit key enzymes responsible for nicotine metabolism, namely cytochrome P450 isoforms CYP2A6 and CYP2A13.[1][3] This inhibition can slow the metabolic clearance of nicotine, potentially leading to higher and more sustained plasma nicotine levels in users.[1] Consequently, understanding the factors that influence this compound formation and its concentration in e-cigarette aerosol is crucial for evaluating the overall toxicological and pharmacological profile of these products.
This guide summarizes the current state of knowledge on this compound in e-cigarette aerosol, with a focus on quantitative data, analytical methodologies, and the visualization of key processes.
Quantitative Analysis of this compound in E-Cigarette Liquids and Aerosols
The concentration of this compound in e-liquids and, more significantly, in the generated aerosol is highly variable and dependent on several factors, including e-liquid composition, device power settings, and user vaping topography. The following tables consolidate quantitative data from published studies to provide a comparative overview.
Table 1: this compound Content in E-Liquids
| E-Liquid Nicotine Concentration (mg/mL) | This compound/Nicotine Ratio (mass/mass) | Reference |
| High-Purity Nicotine Solution | <0.01 | [1] |
| Freshly Made E-Liquids | 0.01 - 0.02 | [1] |
| 3.0 | - | [1] |
| 12 | 1.6-fold higher than 3.0 mg/mL | [1] |
| 24 | 1.9-fold higher than 3.0 mg/mL | [1] |
| 36 | 2.2-fold higher than 3.0 mg/mL | [1] |
| 18 (with tobacco flavor, exposed to air for 65 days) | Increased from 0.03-0.04 to 0.08-0.09 | [1] |
| Unflavored PG | NNR of 0.03 at 11 days after opening | [4] |
| Unflavored PG/VG | NNR of 0.03 at 11 days after opening | [4] |
| Flavored PG/VG | NNR of 0.03 at 11 days after opening | [4] |
| All tested e-liquids (average) | NNR increased to 0.08 after 60 days | [4] |
NNR: this compound to Nicotine Ratio
Table 2: this compound in E-Cigarette Aerosol under Various Conditions
| Experimental Condition | Nicotine Emission | This compound Emission | This compound/Nicotine Ratio | Reference |
| Device Power Output | ||||
| 6.4 W | - | - | 0.129 | [1] |
| 14.7 W | - | 6.0-fold higher than 6.4 W | 0.092 | [1] |
| 31.3 W | 15-fold higher than 6.4 W | 5.5-fold higher than 6.4 W | 0.049 | [1] |
| E-Liquid Base | ||||
| PG-based | - | - | - | [1] |
| VG-based | 8.0-fold higher than PG-based | 10-fold higher than PG-based | - | [1] |
| Puff Topography | ||||
| 2 s puff duration | - | - | - | [1] |
| 3.8 s puff duration | 3.3 to 6.9-fold higher than 2 s puff | 9.6 to 12-fold higher than 2 s puff | - | [1] |
| 35 mL puff volume (3.8 s) | - | - | - | [1] |
| 170 mL puff volume (3.8 s) | 126% increase over 35 mL puff | 21.0% increase over 35 mL puff | - | [1] |
| Atomizer Activation Duration | ||||
| 0.5 s | - | - | 0.26 | [4] |
| 3 s | - | - | 0.04 | [4] |
| E-Liquid Aging (Aerosol) | ||||
| 11 days after opening | - | - | 0.05 | [4] |
| 60 days after opening | - | - | 0.23 | [4] |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in e-cigarette aerosols requires robust analytical methodologies. The following sections detail key experimental protocols derived from the scientific literature.
Aerosol Generation and Collection
A standardized approach to aerosol generation is critical for reproducible results.
-
Vaping Machine: An automated smoking or vaping machine (e.g., LX1 smoking machine) is used to generate aerosol under controlled conditions.[1]
-
Puffing Regimes: Puffing parameters should be systematically varied to reflect real-world usage patterns. This includes puff volume (e.g., 35, 90, 170 mL), puff duration (e.g., 2, 3.8 s), and puff interval (e.g., 24 s).[1]
-
Aerosol Collection: The generated aerosol is collected on a suitable filter medium.
-
Filter Type: 47 mm Teflon filters (2.0 µm pore size) are commonly used.[1]
-
Condensation Enhancement: To increase the collection efficiency of the particle phase, the filter holder can be submerged in an ice bucket during sampling.[1]
-
Number of Puffs: A defined number of puffs (e.g., 20) are collected for each sample.[1]
-
Sample Preparation and Extraction
Proper sample handling is essential to prevent artifactual formation of this compound.
-
Internal Standard: An internal standard, such as quinoline (2 µL), is spiked onto the filter immediately after aerosol collection to correct for variations in extraction efficiency and instrumental response.[1]
-
Extraction Solvent: The filter is extracted with a suitable solvent, such as methanol (4 mL).[1]
-
Sample Dilution: Samples may require dilution prior to analysis to fall within the linear range of the analytical method.
Analytical Methodologies
Both spectroscopic and chromatographic methods have been employed for the quantification of this compound.
-
UV Spectroscopy:
-
Principle: This method relies on the differential UV absorbance of nicotine and this compound.
-
Validation: The UV spectroscopy method should be validated against a more specific method, such as GC/MS/MS, to ensure accuracy.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC/MS/MS):
-
Principle: GC separates the components of the sample based on their volatility and interaction with a stationary phase, followed by detection and quantification using a mass spectrometer. GC/MS/MS provides higher selectivity and sensitivity.
-
Typical Instrumentation: An Agilent 7890B GC coupled with an Agilent 5977A MS detector.[5]
-
Column: An Rtx-VMS column is suitable for separating volatile compounds like nicotine and this compound.[5][6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase.
-
Detector: A UV detector is commonly used, with detection at a wavelength of around 260 nm for nicotine.[7] A photodiode array (PDA) detector can also be used to assess peak purity.[7][8]
-
Column: A C18 reversed-phase column is frequently used for the separation of nicotine and related compounds.[8]
-
Addressing Sampling Artifacts
It is crucial to account for the potential for this compound formation during sample collection and storage.
-
Oxidation during Sampling: Drawing clean air through a filter spiked with nicotine-containing e-liquid has been shown to result in this compound formation.[1][4] This artifact should be quantified and corrected for in the final results.[1]
-
E-liquid Aging: The this compound content of e-liquids can increase over time upon exposure to air.[1][4][9] Therefore, the age and storage conditions of the e-liquid should be documented.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the formation of this compound, a typical experimental workflow for its analysis, and its primary biological implication.
Caption: Formation pathways of this compound from nicotine.
Caption: Experimental workflow for this compound analysis in e-cigarette aerosol.
Caption: Inhibition of nicotine metabolism by this compound.
Signaling Pathways: An Area for Future Research
While the impact of nicotine on various signaling pathways, including the MAP kinase and JNK pathways, is well-documented, the direct effects of this compound on cellular signaling remain largely unexplored.[10][11] The primary established biological activity of this compound in the context of e-cigarette use is its inhibition of CYP2A6 and CYP2A13, which has direct implications for nicotine pharmacokinetics.[1][3]
The resulting elevated and prolonged systemic exposure to nicotine could, in turn, lead to downstream effects on the signaling pathways known to be modulated by nicotine. These include pathways involved in cell proliferation, apoptosis, and neurotransmitter release.[11][12] Further research is warranted to elucidate whether this compound possesses intrinsic signaling activities independent of its effects on nicotine metabolism.
Conclusion
This compound is a significant and variable component of electronic cigarette aerosol, formed through both thermal degradation and oxidative processes. Its concentration in the aerosol is influenced by a multitude of factors related to the e-liquid, device characteristics, and user behavior. The established role of this compound as an inhibitor of nicotine metabolism highlights its potential to alter the pharmacological effects and abuse liability of e-cigarettes.
The data and protocols presented in this technical guide provide a framework for the continued investigation of this compound in e-cigarette aerosols. A thorough understanding of its formation, quantification, and biological activity is essential for a comprehensive risk assessment of electronic nicotine delivery systems and for informing public health policy. Future research should focus on delineating any direct signaling effects of this compound and further exploring the toxicological implications of its presence in e-cigarette aerosol.
References
- 1. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor [restek.com]
- 7. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 8. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotine affects the signaling of the death pathway, reducing the response of head and neck cancer cell lines to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signalling pathways involved in nicotine regulation of apoptosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pbkom.eu [pbkom.eu]
The Enigmatic Alkaloid: A Technical Guide to the Discovery and Research History of Nicotyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotyrine, a minor alkaloid found in tobacco (Nicotiana tabacum) and a product of nicotine oxidation, has emerged from relative obscurity to become a compound of significant interest in pharmacology and toxicology.[1] Initially identified as a constituent of tobacco smoke, its role was considered minor compared to the well-studied effects of nicotine. However, recent research has illuminated its potent biological activities, particularly its influence on nicotine metabolism, sparking new avenues of investigation for drug development and tobacco harm reduction. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its known signaling pathways.
Discovery and Historical Context
The history of this compound is intrinsically linked to the scientific exploration of tobacco. While tobacco has been cultivated and used for millennia, the isolation of its primary active component, nicotine, in 1828 by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann marked a turning point in alkaloid chemistry.[2] Subsequent research into the complex chemical makeup of tobacco leaves and smoke led to the identification of numerous other related alkaloids, including this compound.
Early research focused on the chemical characterization and synthesis of these minor alkaloids. This compound was identified as 3-(1-methylpyrrol-2-yl)pyridine and exists as positional isomers, alpha- and beta-nicotyrine.[3] Its formation from the gradual oxidation of nicotine was also established, a process now highly relevant in the context of aged e-liquids.[3] Initial studies also explored its potential insecticidal properties, aligning with the natural role of alkaloids in plants as defense mechanisms.[3]
A significant shift in this compound research occurred with the discovery of its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. This finding, which emerged from studies investigating the variability of nicotine metabolism among individuals, positioned this compound as a key modulator of nicotine's pharmacokinetic profile.[3][4] More recently, with the rise of electronic cigarettes, research has intensified on the formation of this compound in e-liquids and its potential contribution to the abuse liability and health effects of these products.[3]
Synthesis of this compound
The synthesis of this compound has been approached through various methods, primarily involving the dehydrogenation of nicotine.
Catalytic Dehydrogenation
Early methods for synthesizing this compound involved the catalytic dehydrogenation of nicotine. This process typically utilizes a catalyst to facilitate the removal of hydrogen atoms from the pyrrolidine ring of the nicotine molecule, resulting in the aromatic pyrrole ring of this compound.[3]
Microwave-Assisted Synthesis
A more recent and efficient method for this compound synthesis involves microwave-assisted dehydrogenation of S-(-)-nicotine over manganese dioxide (MnO2).[3][5] This method offers advantages in terms of reaction speed and yield compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of β-Nicotyrine [3][5]
-
Reactants: S-(-)-nicotine and activated manganese dioxide (MnO2).
-
Solvent: A suitable solvent such as acetonitrile.
-
Apparatus: A dedicated microwave reactor for organic synthesis.
-
Procedure: a. A solution of S-(-)-nicotine in the chosen solvent is prepared. b. Activated MnO2 is added to the solution. c. The reaction mixture is subjected to microwave irradiation at a specified temperature and time. These parameters need to be optimized depending on the scale and specific microwave reactor used. d. The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, the reaction mixture is filtered to remove the MnO2. f. The solvent is evaporated under reduced pressure. g. The crude product is then purified using a suitable technique, such as column chromatography, to yield pure β-nicotyrine.
Quantitative Data
A critical aspect of understanding this compound's biological activity lies in its quantitative parameters. The following tables summarize key data from various studies.
Table 1: Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme | This compound Isomer | Inhibition Constant (Ki) | Notes | Reference(s) |
| CYP2A6 | β-nicotyrine | 7.5 ± 2.9 µM | Competitive inhibition. | [3] |
| CYP2A13 | β-nicotyrine | 5.6 ± 0.86 µM | Potent inhibition. | [3] |
Table 2: Acute Toxicity of this compound
| Compound | Route of Administration | Species | LD50 | Notes | Reference(s) |
| This compound | Oral | Mouse | Data not consistently available; often grouped with other nicotine-related compounds. | Toxicological data for this compound alone is limited. It is generally considered to have a lower acute toxicity than nicotine. | [6][7] |
| Nicotine | Oral | Rat | 50-188 mg/kg | For comparison. | [8] |
| Nicotine | Oral | Mouse | 3.3 mg/kg | For comparison. | [8] |
Note: Specific LD50 values for this compound are not well-documented in publicly available literature. The provided GHS classification suggests it is harmful if swallowed.[9]
Table 3: Pharmacokinetic Parameters of Nicotine (for context)
| Parameter | Species | Value | Route of Administration | Reference(s) |
| Half-life (t½) | Rat | 0.9 - 1.1 hr | Intravenous | [10] |
| Half-life (t½) | Mouse | 5.9 - 6.9 min | Intraperitoneal | [11] |
| Bioavailability (Oral) | Rat | ~53% | Oral Gavage | [12] |
| Clearance | Rat | 2.9 - 3.9 L/hr/kg | Intravenous | [10] |
Note: Pharmacokinetic data for this compound is sparse. The provided data for nicotine is for comparative purposes, as this compound's inhibition of nicotine metabolism significantly alters these parameters for nicotine itself.
Key Experimental Methodologies
CYP2A6 Inhibition Assay
The inhibitory effect of this compound on CYP2A6 is a cornerstone of its biological activity. A common method to assess this is the coumarin 7-hydroxylation assay.
Experimental Protocol: CYP2A6 Inhibition Assay using Coumarin 7-Hydroxylation [13][14][15]
-
Principle: CYP2A6 metabolizes coumarin to the fluorescent product 7-hydroxycoumarin. The rate of formation of 7-hydroxycoumarin is measured in the presence and absence of the inhibitor (this compound) to determine the extent of inhibition.
-
Materials:
-
Human liver microsomes or recombinant human CYP2A6 enzyme.
-
Coumarin (substrate).
-
This compound (inhibitor).
-
NADPH regenerating system (to provide the necessary cofactor for the enzyme).
-
Phosphate buffer.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare a reaction mixture containing the CYP2A6 enzyme source, buffer, and varying concentrations of this compound. b. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate (coumarin) and the NADPH regenerating system. d. Incubate the reaction at 37°C for a specific period. e. Stop the reaction by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid). f. Centrifuge the samples to pellet the protein. g. Transfer the supernatant to a microplate. h. Measure the fluorescence of 7-hydroxycoumarin using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm). i. Calculate the rate of product formation and determine the IC50 and Ki values for this compound.
Analytical Detection and Quantification in E-liquids
The presence and concentration of this compound in e-liquids are of increasing interest. Gas chromatography-mass spectrometry (GC-MS) is a standard method for this analysis.
Experimental Protocol: GC-MS Analysis of this compound in E-liquids [16][17][18][19][20]
-
Sample Preparation: a. Dilute the e-liquid sample in a suitable solvent (e.g., methanol or dichloromethane). b. Add an internal standard for accurate quantification.
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless, depending on the expected concentration.
-
Oven Temperature Program: A programmed temperature ramp to separate the components of the e-liquid.
-
Mass Spectrometer: Operated in full scan mode for qualitative identification and selected ion monitoring (SIM) mode for quantitative analysis.
-
-
Data Analysis: a. Identify this compound based on its retention time and mass spectrum. b. Quantify the concentration of this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of this compound.
Signaling Pathways
The primary and most well-characterized signaling pathway influenced by this compound is the metabolic pathway of nicotine. However, given its structural similarity to nicotine, its potential interaction with nicotinic acetylcholine receptors (nAChRs) and downstream pathways is an area of active investigation.
Inhibition of Nicotine Metabolism
This compound's most significant biological effect is the inhibition of CYP2A6 and CYP2A13, the primary enzymes responsible for the metabolic clearance of nicotine. This inhibition leads to a slower breakdown of nicotine to its main metabolite, cotinine, thereby increasing the half-life and systemic exposure to nicotine.
Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
While direct, high-affinity binding of this compound to nAChRs has not been as extensively characterized as that of nicotine, its structural similarity suggests potential interactions. Nicotine's activation of nAChRs triggers a cascade of downstream signaling events, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Potential Influence on the Mesolimbic Dopamine System
The rewarding and addictive properties of nicotine are largely attributed to its ability to increase dopamine release in the nucleus accumbens, a key component of the mesolimbic dopamine system.[21][22][23][24][25] This is mediated through the activation of nAChRs on dopamine neurons in the ventral tegmental area (VTA). Given that this compound prolongs the presence of nicotine in the system, it indirectly modulates this pathway. Direct effects of this compound on this system are an area for further research.
Conclusion and Future Directions
This compound has transitioned from a minor tobacco alkaloid to a significant modulator of nicotine pharmacology. Its well-established role as an inhibitor of key metabolic enzymes has profound implications for understanding nicotine dependence, the effects of tobacco products, and the development of smoking cessation therapies. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for researchers in this field.
Future research should focus on several key areas:
-
Pharmacokinetics of this compound: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for a complete understanding of its pharmacological and toxicological profile.
-
Direct Pharmacological Effects: Further investigation into the direct effects of this compound on nAChRs and other potential targets is needed to elucidate its full spectrum of biological activity.
-
Long-term Effects: The consequences of chronic exposure to this compound, particularly in the context of e-cigarette use, require in-depth study.
-
Therapeutic Potential: The development of this compound or its derivatives as potential therapeutic agents for smoking cessation or other conditions warrants further exploration.
The continued study of this compound will undoubtedly provide valuable insights into the complex interplay of tobacco alkaloids and human physiology, with the potential to inform public health policy and advance therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. tobaccofreelife.org [tobaccofreelife.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions | Semantic Scholar [semanticscholar.org]
- 6. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits in vivo metabolism of nicotine without increasing its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cot.food.gov.uk [cot.food.gov.uk]
- 9. This compound | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of the disposition of nicotine and its metabolites in three inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotine Delivery to Rats via Lung Alveolar Region-Targeted Aerosol Technology Produces Blood Pharmacokinetics Resembli… [ouci.dntb.gov.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CYP2A6: a human coumarin 7-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Analysis of Electronic Cigarette E-Liquid Ingredients by GC-MS | Testing [scioninstruments.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. Nicotine-induced dopamine release in the nucleus accumbens is inhibited by the novel AMPA antagonist ZK200775 and the NMDA antagonist CGP39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Systemic nicotine stimulates dopamine release in nucleus accumbens: re-evaluation of the role of N-methyl-D-aspartate receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stimulation of [3H]dopamine release by nicotine in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens [frontiersin.org]
- 25. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Studies of Nicotyrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the preliminary toxicity of nicotyrine. A comprehensive toxicological profile for this compound is not available in the public domain, and there is a notable absence of quantitative data from key toxicity studies such as acute toxicity (LD50), in vitro cytotoxicity (IC50), and standardized genotoxicity assays. Therefore, this guide also provides comparative data for nicotine and details on standard toxicological protocols to offer a framework for any future investigations.
Introduction
This compound, specifically β-nicotyrine, is a minor alkaloid found in tobacco and is also a product of the dehydrogenation and oxidation of nicotine.[1][2] It is present in both traditional tobacco products and the aerosol of electronic nicotine delivery systems (ENDS).[2] As a metabolite and an inhibitor of nicotine metabolism, understanding the toxicological profile of this compound is crucial for assessing its potential health effects, particularly in the context of tobacco use and nicotine replacement therapies. This guide provides an overview of the limited existing data on this compound toxicity, its metabolic pathways, and standard experimental protocols for toxicological assessment.
Acute Toxicity
There is a significant lack of publicly available data on the acute toxicity of this compound. No definitive median lethal dose (LD50) values for this compound have been identified in the literature.
A key study from 1982 by Stålhandske and Slanina investigated the effect of β-nicotyrine on the acute toxicity of nicotine in male albino mice. The study found that pretreatment with β-nicotyrine did not increase the acute toxicity of intravenously or intraperitoneally administered nicotine.[3] This suggests that while this compound inhibits nicotine metabolism, it may not exacerbate its immediate toxic effects. The full details of the doses used and the observed toxic endpoints are not available in the abstract.
For comparative purposes, the acute toxicity of nicotine is well-documented and varies by species and route of administration.
Table 1: Acute Toxicity of Nicotine (LD50)
| Species | Route of Administration | LD50 Value | Reference |
|---|---|---|---|
| Rat | Oral | 50 mg/kg | [4] |
| Mouse | Oral | 3.3 mg/kg | [5] |
| Rabbit | Dermal | 70.4 mg/kg | [5] |
| Rat | Intraperitoneal | 14.6 mg/kg | [4] |
| Mouse | Intraperitoneal | 5.9 mg/kg | [4] |
| Rat | Inhalation (4h) | 0.19 mg/L |[6] |
This data is for nicotine and is provided for context. No equivalent data has been found for this compound.
In Vitro Cytotoxicity
Quantitative in vitro cytotoxicity data for this compound, such as IC50 values (the concentration of a substance that inhibits 50% of cell viability), are not available in the reviewed literature.
For comparison, the cytotoxicity of nicotine has been evaluated in various cell lines.
Table 2: In Vitro Cytotoxicity of Nicotine
| Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |
|---|---|---|---|---|
| A549 (Human Lung Carcinoma) | MTT Assay | 24 hours | Significant toxic effect at concentrations >4mM | [7] |
| MRC-5 (Human Lung Fibroblast) | MTT Assay | 24 hours | ~50% viability at 2mM | [7] |
| CHO (Chinese Hamster Ovary) | Micronucleus Assay | 24 hours | Cytotoxicity observed at concentrations ≥4.93 mM | [8] |
| Human Lymphocytes | Annexin V/PI | 24 hours | No significant apoptosis/necrosis up to 1mM |[9] |
This data is for nicotine and is provided for context. No equivalent data has been found for this compound.
Genotoxicity and Mutagenicity
No specific studies evaluating the genotoxicity or mutagenicity of this compound through standard assays like the Ames test, micronucleus assay, or comet assay were identified.
For comparative purposes, the genotoxicity of nicotine has been studied extensively, with some conflicting results.
Table 3: Summary of Genotoxicity Studies on Nicotine
| Assay | Cell Line/Organism | Results | Reference |
|---|---|---|---|
| Micronucleus Assay | CHO Cells | Positive at concentrations ≥4.93 mM | [8] |
| Micronucleus Assay | Human Lymphocytes | Increased micronucleus frequency at 100µM | [9] |
| Comet Assay | Human Lymphocytes | No enhanced DNA migration up to 1mM (24h exposure) | [9] |
| Comet Assay | Human Nasal Mucosa Cells | Significant DNA damage starting at 1.0 mM (1h exposure) | [11] |
| Chromosome Aberration Test | Human Lymphocytes | Significant increase at 1µM | [9] |
| Sister Chromatid Exchange | Human Lymphocytes | Significant increase at 1µM |[9] |
Metabolic Pathways and Interactions
This compound's primary toxicological significance may lie in its interaction with the metabolic pathways of other compounds, particularly nicotine.
β-Nicotyrine is known to be an inhibitor of cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13, which are the primary enzymes responsible for the metabolism of nicotine to cotinine.[2] The study by Stålhandske and Slanina demonstrated that pretreatment of mice with β-nicotyrine led to a significant dose-dependent increase in nicotine concentrations in the liver, blood, and brain, with a corresponding decrease in cotinine concentrations.[3] This confirms the inhibitory effect of this compound on nicotine metabolism in vivo.
The metabolic pathway of this compound itself is thought to proceed via cytochrome P450-mediated oxidation, potentially forming reactive intermediates. However, the specific toxicological consequences of these metabolites have not been fully elucidated.
Below is a diagram illustrating the inhibitory effect of this compound on nicotine metabolism.
Experimental Protocols
While no specific toxicity studies for this compound with detailed methodologies were found, this section outlines the standard experimental protocols for the key assays mentioned, which would be applicable for future studies on this compound.
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
This method is an alternative to the traditional LD50 test that uses fewer animals.
Experimental Workflow:
-
Test System: Typically rats or mice.
-
Procedure: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.
-
Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The LD50 is calculated from the results using a maximum likelihood method.
In Vitro Cytotoxicity - MTT Assay
This is a colorimetric assay for assessing cell metabolic activity.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. cot.food.gov.uk [cot.food.gov.uk]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. Comparative Cytotoxicity Study of Nicotine and Cotinine on MRC-5 Cell Line [mdpi.com]
- 8. Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of nicotine-induced DNA damage in a genotoxicological test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of Nicotyrine
Topic: Nicotyrine Synthesis via Microwave-Assisted Dehydrogenation of Nicotine
For: Researchers, scientists, and drug development professionals.
Introduction
This compound, a minor tobacco alkaloid, is a derivative of nicotine formed through dehydrogenation.[1] It is of interest to the scientific community for its potential applications in various research areas, including its role as a metabolite of nicotine and its potential insecticidal properties.[2] Traditional methods for the synthesis of this compound often involve long reaction times and may result in lower yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purity in a fraction of the time required by conventional heating methods.[3] This document provides a detailed protocol for the synthesis of β-nicotyrine via the microwave-assisted dehydrogenation of S-(-)-nicotine.
Principle
The synthesis of β-nicotyrine from nicotine involves the dehydrogenation of the pyrrolidine ring of the nicotine molecule. This reaction can be efficiently achieved using an oxidizing agent, such as manganese dioxide (MnO₂), under microwave irradiation. The microwave energy rapidly heats the reaction mixture, significantly reducing the reaction time compared to conventional refluxing methods.[4][5]
Quantitative Data Summary
The microwave-assisted method for this compound synthesis demonstrates a significant improvement in both reaction time and yield when compared to conventional heating methods.[5]
| Method | Reactants | Catalyst/Support | Solvent | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | S-(-)-Nicotine, MnO₂ | Silica Gel | Solvent-free | 3 minutes | ~75% | [5] |
| Conventional Heating | S-(-)-Nicotine, MnO₂ | - | Xylene | Not specified | Lower than microwave | [5] |
Experimental Protocol: Microwave-Assisted Synthesis of β-Nicotyrine
This protocol is based on the method described by Taylor & Francis Online.[5]
Materials:
-
S-(-)-Nicotine (1.62 g, 10 mmol)
-
Manganese dioxide (MnO₂) (7 g, 80 mmol)
-
Silica gel (13 g)
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Mortar and pestle
-
Microwave oven (domestic or laboratory grade)
-
Sonicator
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
In a mortar, combine S-(-)-nicotine (1.62 g, 10 mmol) and manganese dioxide (7 g, 80 mmol).
-
Add silica gel (13 g) to the mixture.
-
Grind the mixture thoroughly with a pestle to obtain a fine, homogenous powder.
-
-
Microwave Irradiation:
-
Transfer the powdered mixture to a microwave-safe vessel.
-
Place the vessel in a microwave oven and irradiate for 3 minutes.
-
-
Extraction of the Product:
-
Allow the irradiated mixture to cool to room temperature.
-
Transfer the cooled mixture to a flask and add 50 mL of chloroform (CHCl₃).
-
Sonicate the mixture to facilitate the extraction of the product.
-
Separate the chloroform layer.
-
Repeat the sonication and extraction process two more times with 50 mL of fresh chloroform each time.
-
Combine all the chloroform extracts.
-
-
Isolation of the Crude Product:
-
Evaporate the combined chloroform solutions to dryness under vacuum using a rotary evaporator.
-
The resulting brownish oily residue is the crude β-nicotyrine.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column for chromatography.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved product onto the silica gel column.
-
Elute the column with a mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) in a 99:1 ratio.
-
Collect the fractions containing the purified β-nicotyrine.
-
Evaporate the solvent from the collected fractions to obtain pure β-nicotyrine (1.19 g, 75% yield).[5]
-
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of β-nicotyrine.
Caption: Workflow for Microwave-Assisted this compound Synthesis.
Safety Precautions
-
Nicotine is a toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated fume hood.
-
Microwave irradiation of chemical reactions should be performed with caution. Use appropriate microwave-safe vessels and be aware of the potential for pressure buildup.
-
Chloroform and other organic solvents are hazardous. Handle them in a fume hood and avoid inhalation or skin contact.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Protocol for the Quantification of Nicotyrine in E-Liquids Using High-Performance Liquid Chromatography (HPLC)
Application Note: AN-HPLC-001
Introduction
The proliferation of electronic cigarettes has led to increased scrutiny of the chemical composition of e-liquids. Nicotyrine, a minor tobacco alkaloid and a degradation product of nicotine, is often present in these liquids. Its quantification is crucial for quality control and safety assessment. This application note provides a detailed protocol for the quantification of this compound in e-liquids using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.
The described method is adapted from established protocols for the analysis of nicotine and its related impurities in e-liquids.[1][2][3][4] While direct validated methods for this compound quantification in e-liquids are not widely published, the chemical similarity of this compound to other tobacco alkaloids allows for the adaptation of existing HPLC-UV methods.[3] The recommended detection wavelength of 260 nm is based on the UV absorption characteristics of nicotine and related pyridine-containing alkaloids.[3][5][6]
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
E-liquid samples for analysis
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Vortex mixer
-
pH meter
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH adjusted to 10.1 with ammonium hydroxide and formic acid.[4] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 15% B; 2-8 min: 15-40% B; 8-10 min: 40% B; 10-10.1 min: 40-15% B; 10.1-15 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
| Run Time | 15 minutes |
Protocol
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase diluent (85:15 Mobile Phase A:Mobile Phase B).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. A typical calibration curve would include concentrations of 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
Sample Preparation
-
Initial Dilution: Accurately transfer 100 µL of the e-liquid sample into a 10 mL volumetric flask.
-
Dilution to Volume: Dilute to the mark with the mobile phase diluent.
-
Mixing and Filtration: Vortex the solution for 30 seconds to ensure homogeneity. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
Data Presentation
The quantitative data for the HPLC method should be summarized for easy comparison. The following table presents typical validation parameters for a similar HPLC method for related compounds, which should be established specifically for this compound during method validation.
| Parameter | Expected Value |
| Retention Time (min) | ~ 6-8 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.15 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow
The following diagram illustrates the experimental workflow for the quantification of this compound in e-liquids.
Caption: Workflow for this compound Quantification.
Signaling Pathways
Not applicable for this analytical protocol.
References
- 1. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids: A Comparison of Five E-Liquid Brands Purchased Locally | Semantic Scholar [semanticscholar.org]
- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 6. ijstr.org [ijstr.org]
Application Note: GC-MS Method for the Detection of Nicotyrine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of nicotyrine in biological samples, such as urine and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a minor tobacco alkaloid and a metabolite of nicotine, can be an important biomarker in toxicology and tobacco exposure studies.[1][2] The method described herein is adapted from well-established protocols for the analysis of nicotine and its major metabolite, cotinine, and is supported by mass spectral data specific to this compound. The protocol covers sample preparation using liquid-liquid extraction (LLE), instrument parameters for GC-MS analysis in Selected Ion Monitoring (SIM) mode, and typical method validation performance.
Introduction
This compound is a pyridine alkaloid found in tobacco and is also formed through the oxidation and dehydrogenation of nicotine.[1] It has been identified as an inhibitor of the CYP2A6 enzyme, which is the primary enzyme responsible for nicotine metabolism.[1] This inhibition can lead to delayed nicotine clearance, making this compound a compound of interest in studies of nicotine pharmacology and tobacco dependence.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly specific analytical technique widely used for the determination of nicotine and its metabolites in complex biological matrices.[3][4] This application note details a sensitive and reliable GC-MS method for the determination of this compound, providing researchers with a foundational protocol for its inclusion in toxicological and clinical research.
Principle of the Method
The method involves the extraction of this compound from an alkalinized biological sample (e.g., urine, plasma) into an organic solvent via liquid-liquid extraction (LLE). After extraction, the organic layer is concentrated and injected into the GC-MS system. The analyte is separated from other matrix components on a gas chromatographic column and subsequently detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is achieved by comparing the analyte's response to that of an internal standard.
Experimental Protocols
Reagents and Materials
-
This compound analytical standard
-
Internal Standard (IS), e.g., Nicotine-d4 or a structurally similar compound not present in the sample
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade[5]
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Biological matrix (Urine, Plasma)
-
Glass centrifuge tubes (15 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Preparation of Standards and Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol. Store at -20°C.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards.
-
Calibration Curve: Prepare calibration standards in the blank biological matrix by spiking appropriate amounts of the working standards to achieve a concentration range of approximately 0.5 - 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at low, medium, and high concentrations, independent of the calibration standards.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for nicotine and cotinine in urine and plasma.[5][6]
-
Pipette 1 mL of the biological sample (calibrator, QC, or unknown) into a 15 mL glass centrifuge tube.
-
Add the internal standard to each tube and vortex briefly.
-
Alkalinize the sample by adding 100 µL of 1M NaOH to reach a pH > 10. Vortex for 30 seconds.
-
Add 5 mL of dichloromethane to the tube.
-
Cap and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Take care not to over-dry, as analytes can be lost.[3]
-
Reconstitute the dried residue in 100 µL of methanol or ethyl acetate.
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
Caption: Experimental workflow for this compound analysis.
Data Presentation
GC-MS Instrument Conditions
The following table outlines typical instrument parameters for the analysis of this compound, based on methods for similar compounds.[5]
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% Phenyl-Methylpolysiloxane column |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
Mass Spectrometer Parameters
Analysis should be performed in Electron Ionization (EI) mode. For quantitative analysis, Selected Ion Monitoring (SIM) is recommended for its high sensitivity and specificity. The ions for this compound are selected based on its known mass spectrum.[7][8][9]
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Analytes | Ions to Monitor (m/z) |
| This compound | 158 (Quantifier), 157 (Qualifier), 130 (Qualifier) |
| Internal Standard | (To be determined based on IS used, e.g., m/z 166 for Nicotine-d4) |
Method Validation Summary
The following table summarizes the expected performance characteristics of the method, based on validated assays for nicotine and cotinine.[5] A full method validation should be performed according to international guidelines.
| Parameter | Expected Range / Value |
| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Signaling Pathways and Relationships
This compound is a direct metabolite of nicotine, formed through an oxidation process. Understanding this relationship is key to interpreting its presence in biological samples.
Caption: Metabolic relationship of nicotine to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-liquid chromatographic determination of nicotine and cotinine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. This compound | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Measuring Nicotyrine Inhibition of CYP2A6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, primarily known for its role in the metabolic activation of nicotine and various procarcinogens, including tobacco-specific nitrosamines.[1] Understanding the inhibition of CYP2A6 is crucial for predicting drug-drug interactions and for developing strategies to mitigate the harmful effects of tobacco use. Nicotyrine, a minor tobacco alkaloid, has been identified as an inhibitor of CYP2A6.[2][3] This application note provides detailed protocols for in vitro assays to measure the inhibitory potential of this compound against CYP2A6, utilizing both fluorescence-based and LC-MS/MS-based methodologies.
Data Summary
The inhibitory potential of this compound against CYP2A6 can be quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes the key kinetic parameters for this compound's interaction with CYP2A6.
| Compound | Parameter | Value | Enzyme Source | Substrate | Reference |
| β-Nicotyrine | K_I (inact) | 106 µM | Recombinant Human CYP2A6 | Coumarin | [3] |
| β-Nicotyrine | k_inact | 0.61 min⁻¹ | Recombinant Human CYP2A6 | Coumarin | [3] |
| β-Nicotyrine | K_I | 0.17 µM | Recombinant Human CYP2A13 | Coumarin | [3] |
| (-)-Menthol | K_I | 110 µM | Recombinant Human CYP2A6 | Coumarin | [3] |
| Menthofuran | K_I | 1.24 µM | Recombinant Human CYP2A13 | Coumarin | [3] |
Note: β-Nicotyrine is a mechanism-based inactivator of CYP2A6 and a potent competitive inhibitor of CYP2A13.[3]
Experimental Protocols
Two primary methods for assessing CYP2A6 inhibition by this compound are detailed below: a high-throughput fluorescence-based assay and a highly specific and sensitive LC-MS/MS-based assay.
Protocol 1: Fluorescence-Based CYP2A6 Inhibition Assay
This protocol utilizes a fluorogenic probe substrate, such as coumarin, which is converted by CYP2A6 to a fluorescent metabolite, 7-hydroxycoumarin. The decrease in fluorescence intensity in the presence of an inhibitor is proportional to the inhibition of the enzyme.
Materials:
-
Recombinant human CYP2A6 enzyme (e.g., in microsomes)
-
Coumarin (CYP2A6 substrate)
-
This compound (test inhibitor)
-
Tranylcypromine (known CYP2A6 inhibitor, positive control)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in potassium phosphate buffer to achieve the desired final concentrations.
-
Prepare a working solution of coumarin in potassium phosphate buffer.
-
Prepare a working solution of the NADPH regenerating system.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Recombinant CYP2A6 enzyme
-
This compound solution at various concentrations (or positive control/vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add the coumarin substrate to each well to initiate the reaction.
-
Immediately add the NADPH regenerating system to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
-
Terminate the Reaction and Read Fluorescence:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Read the fluorescence of the product (7-hydroxycoumarin) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 368 nm, Em: 456 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Experimental Workflow for Fluorescence-Based Assay
Caption: Workflow for the fluorescence-based CYP2A6 inhibition assay.
Protocol 2: LC-MS/MS-Based CYP2A6 Inhibition Assay
This method offers high specificity and sensitivity by directly measuring the formation of the metabolite of a probe substrate in the presence of the inhibitor.[4][5] This approach is considered the gold standard for in vitro CYP inhibition studies.[6]
Materials:
-
Human liver microsomes (HLMs)
-
Coumarin (CYP2A6 substrate)
-
This compound (test inhibitor)
-
Tranylcypromine (positive control)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination and protein precipitation)
-
Internal standard (e.g., a stable isotope-labeled version of the metabolite)
-
LC-MS/MS system
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of this compound, coumarin, and the internal standard in a suitable solvent.
-
Prepare working solutions by diluting the stocks in potassium phosphate buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine:
-
Human liver microsomes
-
Potassium phosphate buffer
-
This compound solution at various concentrations (or positive control/vehicle control)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.[7]
-
-
Initiate the Reaction:
-
Add the coumarin substrate to each tube.
-
Initiate the reaction by adding NADPH.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specific time (e.g., 10 minutes), ensuring linearity of product formation.[7]
-
-
Terminate the Reaction and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of 7-hydroxycoumarin.[8]
-
The method should be optimized for the separation and detection of the analyte and internal standard.
-
-
Data Analysis:
-
Determine the peak area ratio of the analyte to the internal standard.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the data and determine the IC50 value as described in Protocol 1. For mechanism-based inhibition, pre-incubation with NADPH is required before the addition of the substrate, and the IC50 shift is measured.[9]
-
Signaling Pathway of CYP2A6 Inhibition
Caption: Inhibition of the CYP2A6 catalytic cycle by this compound.
Conclusion
The provided protocols offer robust and reliable methods for characterizing the inhibitory effects of this compound on CYP2A6 activity. The choice between a fluorescence-based assay and an LC-MS/MS-based assay will depend on the specific needs of the study, such as throughput requirements and the need for high sensitivity and specificity.[6][10] Accurate determination of the inhibitory potential of compounds like this compound is essential for understanding their pharmacological and toxicological profiles.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated assays for human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes [mdpi.com]
Application Notes and Protocols for LC-MS/MS Analysis of Nicotyrine and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotyrine, a minor alkaloid found in tobacco, is gaining interest in toxicological and pharmacological research due to its potential to inhibit nicotine metabolism.[1] Accurate and sensitive quantification of this compound and its metabolites in biological matrices such as urine is crucial for understanding its pharmacokinetics and physiological effects. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established principles for the analysis of related compounds, such as nicotine and its metabolites, and incorporate specific parameters for this compound where available.
Metabolic Pathway of this compound
The metabolism of this compound is less extensively studied than that of nicotine. However, research in animal models has identified several key metabolites. The primary metabolic transformations include oxidation and hydroxylation. In rabbits, β-nicotyrine is metabolized to two unstable pyrrolinone species: 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one and 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one, which exist in equilibrium.[2] These can undergo autoxidation to form 5-hydroxy-1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one or hydrolysis to form 5'-hydroxycotinine.[2] Another major urinary metabolite identified is cis-3'-hydroxycotinine.[2]
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of this compound and its metabolites in urine involves sample preparation to remove interferences, followed by chromatographic separation and detection by mass spectrometry.
Detailed Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from established methods for nicotine and its metabolites and is suitable for cleaning up complex urine matrices.[3]
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
To 1 mL of urine, add 50 µL of an internal standard working solution (e.g., β-nicotyrine-d3, if available, or a structurally similar deuterated compound at 1 µg/mL in methanol).
-
Add 500 µL of 100 mM ammonium formate buffer (pH 6.8).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of 100 mM ammonium formate buffer (pH 6.8). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid Chromatography
This method utilizes a reversed-phase C18 column for the separation of this compound and its metabolites.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 1.0 0.4 95 5 5.0 0.4 20 80 5.5 0.4 5 95 6.5 0.4 5 95 6.6 0.4 95 5 | 8.0 | 0.4 | 95 | 5 |
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Protocol 3: Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.[4]
-
Desolvation Temperature: 500°C.[4]
-
Collision Gas: Argon.
Quantitative Data
The following tables summarize the proposed MRM transitions and expected performance characteristics for the analysis of this compound and its metabolites. These are based on available literature and may require optimization.
Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| β-Nicotyrine | 159.1 | 144.1 | 132.1 | 20 |
| cis-3'-Hydroxycotinine | 193.1 | 80.1 | 134.1 | 25 |
| 5'-Hydroxycotinine | 193.1 | 176.1 | 98.1 | 22 |
| β-Nicotyrine-d3 (IS) | 162.1 | 147.1 | 135.1 | 20 |
Note: The MRM transitions for β-nicotyrine are based on published data.[4][5] The transitions for the metabolites are proposed based on their chemical structures and fragmentation patterns of similar compounds and would require experimental verification.
Table 2: Expected Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | <15% |
| Recovery | 85-115% |
Note: These are typical performance characteristics for similar bioanalytical methods and should be established during method validation.
Data Presentation and Analysis
Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is often used to ensure accuracy across the calibration range.
Conclusion
The protocols and data presented provide a comprehensive framework for the development and validation of an LC-MS/MS method for the quantitative analysis of this compound and its metabolites in human urine. While specific, fully validated methods for this compound are not as prevalent as for nicotine, the provided information, adapted from robust analytical methodologies for related compounds, offers a strong starting point for researchers in this field. Method validation according to regulatory guidelines is essential before application to clinical or research samples.
References
- 1. This compound [webbook.nist.gov]
- 2. In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid [vtechworks.lib.vt.edu]
- 3. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Acquiring and Utilizing Nicotyrine Analytical Reference Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the acquisition and application of nicotyrine analytical reference standards. It includes information on available standards, analytical methodologies for quantification and purity assessment, and insights into its potential biological interactions.
Data Presentation: this compound Analytical Reference Standards
Sourcing high-purity this compound analytical reference standards is crucial for accurate and reproducible research. Several reputable suppliers offer these standards, often with accompanying documentation outlining their quality control testing. Below is a summary of typical quantitative data that can be expected with such a standard.
Table 1: Representative Quantitative Data for this compound Analytical Reference Standard
| Parameter | Specification | Method |
| Purity | ||
| Purity by HPLC | ≥98% | HPLC-UV |
| Purity by GC-MS | ≥98% | GC-MS |
| Identity | ||
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Mass Spectrum | Conforms to structure | Mass Spectrometry |
| Impurities | ||
| Nicotine | <0.1% | HPLC-UV or GC-MS |
| Cotinine | <0.1% | HPLC-UV or GC-MS |
| Myosmine | <0.1% | HPLC-UV or GC-MS |
| Nornicotine | <0.1% | HPLC-UV or GC-MS |
| Physical Properties | ||
| Appearance | Yellow to brown oil | Visual Inspection |
| Molecular Formula | C₁₀H₁₀N₂ | - |
| Molecular Weight | 158.20 g/mol | - |
Table 2: Stability of this compound Under Different Conditions
| Condition | Duration | This compound Remaining |
| Long-term storage at -20°C | 12 months | >99% |
| Accelerated storage at 40°C/75% RH | 6 months | ~95% |
| Exposure to light (ambient) | 24 hours | ~98% |
| Solution in Methanol (ambient) | 7 days | >99% |
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate quantification of this compound in various matrices. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided as a starting point for method development and validation.
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
This method is suitable for the determination of this compound purity and its quantification in solutions.
1. Instrumentation and Materials
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
2. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Trace Analysis of this compound by GC-MS
This method is highly sensitive and selective, making it suitable for the detection and quantification of trace amounts of this compound.
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
This compound analytical reference standard
-
Methanol (GC grade)
-
Internal Standard (e.g., Nicotine-d4)
2. GC-MS Conditions
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Target Ions for this compound: m/z 158, 130, 104
-
Target Ions for Internal Standard (Nicotine-d4): m/z 166, 133
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions of the this compound stock solution and spike with a constant concentration of the internal standard.
-
Sample Preparation: Spike the sample with the internal standard and dilute with methanol as needed.
4. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the sample using the calibration curve.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of a this compound analytical reference standard.
Potential Signaling Pathway Involvement
While the direct signaling pathways of this compound are not as extensively studied as those of nicotine, it is known to be a metabolite of nicotine and can interact with nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates a hypothesized signaling pathway based on its potential interaction with nAChRs.
Application Note and Protocol for the Chiral Separation of Nicotyrine Isomers by HPLC
This document provides a detailed application note and a strategic protocol for the development of an HPLC method for the chiral separation of nicotyrine isomers. While specific literature on the enantioselective separation of this compound is limited, this guide leverages established methods for the structurally similar compound, nicotine, to provide a robust starting point for researchers, scientists, and drug development professionals.
Introduction
This compound, a pyridine and pyrrole-containing alkaloid, is structurally related to nicotine and is found as a minor component in tobacco. As with many chiral compounds, the individual enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these isomers is crucial for comprehensive drug metabolism, pharmacokinetic, and safety studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the resolution of enantiomers.[1][2] This application note outlines a systematic approach to developing a chiral HPLC method for this compound based on successful strategies employed for nicotine and related compounds.
The primary challenge in chiral separations is finding a suitable chiral stationary phase (CSP) and mobile phase combination that provides adequate enantioselectivity.[3] For nicotine, polysaccharide-based and macrocyclic glycopeptide CSPs have proven effective.[4][5] This protocol will focus on screening these types of columns under normal phase conditions, which often provide better selectivity for nitrogen-containing heterocyclic compounds.
Experimental Protocols
Materials and Reagents
-
Racemic this compound standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA), analytical grade
-
Diethylamine (DEA), analytical grade
-
Methanol (for sample dissolution)
Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral HPLC columns (screening candidates):
-
Polysaccharide-based:
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))[6]
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Macrocyclic Glycopeptide-based:
-
CHIROBIOTIC™ V2 (Vancomycin)
-
-
Sample Preparation
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 10 µg/mL in the initial mobile phase composition.
HPLC Method Development Workflow
The following workflow is proposed for the systematic development of a chiral separation method for this compound.
Diagram: HPLC Method Development Workflow for Chiral Separation of this compound
Caption: A workflow diagram illustrating the systematic approach to developing an HPLC method for the chiral separation of this compound isomers.
Initial Screening Conditions
The initial screening will be performed under normal phase conditions.
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Injection Volume | 10 µL | 10 µL |
Optimization Strategy
If partial separation is observed during the initial screening, the following steps should be taken to optimize the resolution:
-
Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier (IPA or EtOH) in the mobile phase. For example, test compositions of 95:5, 85:15, and 80:20 (n-Hexane:Alcohol).
-
Mobile Phase Additives: The addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution for basic analytes like this compound.
-
Acidic Additive: Add 0.1% TFA to the alcohol portion of the mobile phase. This can enhance interactions with the CSP through ion-pairing or hydrogen bonding.[6]
-
Basic Additive: Add 0.1% DEA to the mobile phase. This can reduce peak tailing by competing with the analyte for active sites on the stationary phase.
-
-
Flow Rate: Adjust the flow rate between 0.5 and 1.5 mL/min to find a balance between analysis time and resolution.
-
Temperature: Vary the column temperature (e.g., 15 °C, 25 °C, 40 °C) as it can influence the thermodynamics of the chiral recognition process.
Data Presentation
The following table summarizes the proposed screening experiments and the expected data to be collected.
| Experiment ID | Chiral Stationary Phase | Mobile Phase Composition | Additive (0.1%) | Retention Time (Peak 1) (min) | Retention Time (Peak 2) (min) | Resolution (Rs) | Tailing Factor |
| 1 | CHIRALCEL® OD-H | n-Hexane/IPA (90:10) | None | ||||
| 2 | CHIRALCEL® OD-H | n-Hexane/EtOH (90:10) | None | ||||
| 3 | CHIRALCEL® OJ-H | n-Hexane/IPA (90:10) | None | ||||
| 4 | CHIRALCEL® OJ-H | n-Hexane/EtOH (90:10) | None | ||||
| 5 | Lux® Cellulose-1 | n-Hexane/IPA (90:10) | None | ||||
| 6 | Lux® Cellulose-1 | n-Hexane/EtOH (90:10) | None | ||||
| 7 | CHIROBIOTIC™ V2 | n-Hexane/IPA (90:10) | None | ||||
| 8 | CHIROBIOTIC™ V2 | n-Hexane/EtOH (90:10) | None | ||||
| Opt-1 | Best CSP from screening | Optimized Ratio | TFA | ||||
| Opt-2 | Best CSP from screening | Optimized Ratio | DEA |
Data to be filled in upon experimental execution.
Logical Relationships in Chiral Separation
The success of a chiral separation is dependent on the interplay between the analyte, the chiral stationary phase, and the mobile phase. The following diagram illustrates these key relationships.
Diagram: Factors Influencing Chiral Separation of this compound
Caption: A diagram showing the key interactions between the analyte, chiral stationary phase, and mobile phase that govern the outcome of a chiral HPLC separation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jascoinc.com [jascoinc.com]
- 6. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Investigating the Effects of Nicotyrine on Nicotine Pharmacokinetics In Vivo
Introduction
Nicotine, the primary psychoactive component in tobacco products, is a subject of extensive research due to its addictive properties and widespread use.[1] The pharmacokinetic profile of nicotine, which dictates its absorption, distribution, metabolism, and excretion, is crucial in understanding its physiological and behavioral effects.[2] The majority of nicotine, approximately 70-80%, is metabolized in the liver primarily by the cytochrome P450 2A6 (CYP2A6) enzyme through C-oxidation to its main metabolite, cotinine.[3][4] Cotinine itself is further metabolized, predominantly by CYP2A6, to trans-3'-hydroxycotinine.[5]
Nicotyrine, a minor alkaloid found in tobacco, is known to be a potent inhibitor of CYP2A6.[6][7] It acts as a mechanism-based inactivator of CYP2A6, which suggests it may significantly alter the metabolism and clearance of nicotine in vivo.[1][6] Preclinical studies in mice have demonstrated that pretreatment with β-nicotyrine leads to a significant increase in both blood and tissue concentrations of nicotine.[6][8]
These application notes provide a detailed protocol for a preclinical in vivo study designed to formally characterize the effects of this compound on the pharmacokinetics of nicotine. The target audience for this protocol includes researchers in pharmacology, toxicology, and drug development.
Signaling Pathway: Nicotine Metabolism
The primary metabolic pathway for nicotine involves its conversion to cotinine, a reaction predominantly catalyzed by the CYP2A6 enzyme in the liver. This compound acts as a significant inhibitor of this enzymatic step.
References
- 1. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nicotine on cytochrome P450 2A6 and 2E1 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound inhibits in vivo metabolism of nicotine without increasing its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Nicotyrine from Human Plasma for Bioanalytical Studies
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of nicotyrine, a minor tobacco alkaloid, from human plasma samples. The described method is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies requiring the quantification of tobacco-related compounds. This protocol is adapted from established methods for the simultaneous extraction of multiple tobacco alkaloids and is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The procedure utilizes hydrophilic-lipophilic-balanced (HLB) SPE cartridges to ensure high recovery and clean extracts, essential for sensitive and reliable downstream analysis.
Introduction
This compound, a metabolite of nicotine, is present in tobacco and biological fluids of tobacco users.[2] Although found in lower concentrations than major metabolites like cotinine, the analysis of this compound is of interest in toxicology and studies of tobacco exposure.[1] Accurate quantification of this compound in plasma necessitates a highly selective and efficient sample preparation method to remove endogenous interferences such as proteins and phospholipids. Solid-phase extraction is a widely adopted technique for this purpose, offering superior extract cleanliness compared to simpler methods like protein precipitation.[3][4] This protocol provides a detailed, step-by-step guide for the SPE of this compound from human plasma.
Experimental Protocol
This protocol is based on the successful extraction of multiple tobacco alkaloids from human plasma and is optimized for this compound.[1]
Materials and Reagents:
-
Human plasma samples
-
This compound analytical standard
-
Deuterated internal standard (e.g., Nicotine-d4, Cotinine-d3, if this compound-d4 is unavailable)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA), 10% aqueous solution (w/v)
-
Ammonium hydroxide, concentrated (28-30%)
-
Hydrochloric acid, concentrated (37%)
-
Water (HPLC grade)
-
Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridges (e.g., 30 mg, 1 mL)
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Sample evaporator (e.g., nitrogen evaporator)
Sample Pretreatment:
-
Pipette 1.0 mL of human plasma into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
To precipitate proteins, add 1.0 mL of 10% aqueous trichloroacetic acid.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 1100 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction Procedure:
The following steps should be performed using an SPE vacuum manifold or a positive pressure processor.
-
Conditioning:
-
Sample Loading:
-
Load the entire pretreated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% aqueous trichloroacetic acid to remove polar interferences.
-
Apply a vacuum or pressure to dry the sorbent bed for approximately 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the retained this compound and internal standard from the cartridge by passing 2 mL of methanol containing 5% concentrated ammonium hydroxide (v/v).[1]
-
Post-Elution Processing:
-
To the eluate, add 100 µL of 1% concentrated hydrochloric acid in methanol (v/v) to stabilize the analytes.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Quantitative Data Summary
While specific quantitative data for the solid-phase extraction of this compound from plasma is not extensively available in the cited literature, the performance of the described method for other minor tobacco alkaloids provides a strong indication of its expected efficacy. The following table summarizes the validation data for anabasine and anatabine from a method utilizing a similar SPE protocol.[1]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Anabasine | 0.5 - 50 | 0.5 | 95.2 - 104.8 | ≤ 8.5 |
| Anatabine | 0.5 - 50 | 0.5 | 96.4 - 103.6 | ≤ 7.9 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Visualized Workflow
The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound from plasma samples.
References
- 1. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
Application Note: Quantification of Nicotyrine in Smokeless Tobacco Products Using a Validated UPLC-MS/MS Method
Introduction
Nicotyrine, a minor alkaloid found in tobacco, is an oxidation byproduct of nicotine. Its presence and concentration in smokeless tobacco products (STPs) are of interest to researchers and drug development professionals for understanding product chemistry, stability, and potential toxicological effects. This document provides a detailed, validated method for the quantification of β-nicotyrine in various STP matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method is sensitive, selective, and suitable for high-throughput analysis.
Signaling Pathway and Chemical Relationship
This compound is formed from the dehydrogenation of nicotine, a process that can occur during the curing and processing of tobacco, as well as during product storage. This chemical transformation involves the oxidation of the pyrrolidine ring of the nicotine molecule.
Caption: Chemical conversion of Nicotine to β-Nicotyrine.
Experimental Protocols
This section details the necessary reagents, sample preparation, and analytical instrumentation conditions for the quantification of β-nicotyrine.
Materials and Reagents
-
Standards: β-Nicotyrine and β-Nicotyrine-d3 (internal standard, IS) analytical standards.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (ACN, LC-MS grade), and ultrapure water.
-
Reagents: Ammonium hydroxide and ammonium acetate.
-
Smokeless Tobacco Samples: Moist snuff, dry snuff, chewing tobacco, etc.
Standard and Sample Preparation
2.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of β-nicotyrine and β-nicotyrine-d3 in methanol.
-
Intermediate Standard Solutions: Prepare intermediate standard solutions from the stock solutions at concentrations of 1, 20, and 200 µg/mL in methanol.[1]
-
Internal Standard Spiking Solution: Prepare a solution containing 18.75 μg/mL of β-nicotyrine-d3.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the intermediate standard solutions with 0.2% ammonium hydroxide. A typical concentration range is 4–400 ng/mL.[1]
2.2. Sample Extraction
-
Weigh approximately 0.5 g of the homogenized smokeless tobacco sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solution (0.2% ammonium hydroxide in water).
-
Spike with the internal standard solution (β-nicotyrine-d3).
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tubes on a horizontal shaker and shake for 60 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant into a vial for UPLC-MS/MS analysis.
Caption: Experimental workflow for this compound quantification.
UPLC-MS/MS Instrumentation and Conditions
The following parameters have been validated for the quantification of β-nicotyrine.[1]
3.1. UPLC System Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase A | 0.1% Ammonium hydroxide, 10 mM ammonium acetate in water |
| Mobile Phase B | 0.1% Ammonium hydroxide, 10 mM ammonium acetate in Acetonitrile (ACN) |
| Flow Rate | 600 µL/min |
| Injection Volume | 1 µL |
| Gradient | Initial 7% B, 0.2 min 7% B, 1.25 min 45% B, 1.80 min 45% B, 2.20 min 98% B, 2.50 min 98% B, 2.51 min 7% B |
| Total Run Time | 3.5 minutes (including 1 min equilibration) |
3.2. Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 0.50 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 600 °C |
| Desolvation Gas Flow | 1000 L/h |
| Cone Gas Flow | 150 L/h |
| Nebulizer Pressure | 7 bar |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3.3. MRM Transitions
The identification of analytes is based on a comparison of MRM transitions and retention times with pure standard solutions. Two MRM transitions are monitored for quantification and confirmation purposes.[1]
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Confirm) | Collision Energy (V) |
| β-Nicotyrine | 159.2 | 117.2 | 130.2 | 28 / 24 |
| β-Nicotyrine-d3 | 162.2 | 120.2 | 133.2 | 28 / 24 |
Method Validation Data
The analytical method was validated across several smokeless tobacco matrices, including Swedish-style snus (CRP 1.1), American-style moist snuff (CRP 2.1), and nicotine pouches (NP1). The validation parameters demonstrate the method's suitability for its intended purpose.
Table 1: Linearity and Range
The linearity was evaluated by analyzing six standard solutions. The correlation coefficient was consistently high, and residuals were low when weighted by 1/y.[1]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| β-Nicotyrine | 4 - 400 | > 0.996 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were calculated for β-nicotyrine in various smokeless tobacco matrices.[1]
| Matrix | LOD (µg/g) | LOQ (µg/g) |
| Swedish-style Snus (CRP 1.1) | 0.14 | 0.46 |
| American-style Moist Snuff (CRP 2.1) | 0.17 | 0.56 |
| American-style Dry Snuff (CRP 3.1) | 0.16 | 0.53 |
| American-style Chewing Tobacco (CRP 4.1) | 0.19 | 0.63 |
| Nicotine Pouch (NP1) | 0.17 | 0.56 |
Table 3: Accuracy (Recovery)
Accuracy was determined by spiking three different matrices at three concentration levels with six replicates each.[1]
| Matrix | Spiking Level | Mean Recovery (%) |
| Swedish-style Snus (CRP 1.1) | Low | 94 |
| Medium | 96 | |
| High | 97 | |
| American-style Moist Snuff (CRP 2.1) | Low | 90 |
| Medium | 92 | |
| High | 93 | |
| Nicotine Pouch (NP1) | Low | 99 |
| Medium | 101 | |
| High | 102 |
Table 4: Precision (Repeatability and Intermediate Precision)
The within-laboratory precision was evaluated at three concentration levels with six replicates each over three separate days. The Relative Standard Deviation (%RSD) was calculated.[1]
| Matrix | Spiking Level | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Swedish-style Snus (CRP 1.1) | Low | 4.6 | 6.1 |
| Medium | 3.9 | 5.5 | |
| High | 3.1 | 4.9 | |
| American-style Moist Snuff (CRP 2.1) | Low | 5.8 | 7.2 |
| Medium | 4.5 | 6.3 | |
| High | 3.8 | 5.8 | |
| Nicotine Pouch (NP1) | Low | 3.5 | 4.8 |
| Medium | 2.9 | 4.1 | |
| High | 2.5 | 3.7 |
Conclusion
This application note details a robust and validated UPLC-MS/MS method for the selective and sensitive quantification of β-nicotyrine in a variety of smokeless tobacco products. The short run time allows for high-throughput analysis, and the comprehensive validation data confirms that the method is accurate, precise, and reliable. This protocol provides researchers, scientists, and drug development professionals with a dependable tool for assessing this compound levels in STPs.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Nicotyrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of nicotyrine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
In LC-MS/MS analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification of this compound. Common sources of matrix effects in biological samples like plasma, serum, and urine include phospholipids, salts, and endogenous metabolites.
Q2: What are the typical signs of matrix effects in my this compound analysis?
Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.
Q3: What are the primary strategies to minimize or eliminate matrix effects for this compound analysis?
The most effective strategies to combat matrix effects focus on removing interfering components from the sample before they enter the mass spectrometer and compensating for any remaining effects. These strategies can be broadly categorized as:
-
Optimized Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are used to clean up the sample and remove matrix components.
-
Chromatographic Separation: Modifying chromatographic conditions to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective way to compensate for matrix effects.[1][2][3] The SIL-IS experiences similar matrix effects as the analyte, allowing for accurate quantification.
Troubleshooting Guides
Guide 1: Diagnosing Matrix Effects
Problem: You suspect matrix effects are impacting your this compound results, but you need to confirm their presence and extent.
Solution: The post-extraction spike method is a widely accepted technique to quantitatively assess matrix effects.
Experimental Protocol: Post-Extraction Spike Method
Objective: To determine the presence and magnitude of matrix effects (ion suppression or enhancement).
Materials:
-
Blank matrix (e.g., drug-free urine, plasma)
-
This compound standard solution
-
Stable isotope-labeled internal standard for this compound (if available)
-
Solvents and reagents for your established extraction procedure
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): A known amount of this compound standard (and internal standard) is prepared in the final reconstitution solvent.
-
Set B (Pre-Extraction Spike): The blank matrix is spiked with a known amount of this compound standard (and internal standard) before the extraction process.
-
Set C (Post-Extraction Spike): The blank matrix is extracted first, and then the resulting clean extract is spiked with a known amount of this compound standard (and internal standard) before the final evaporation and reconstitution step.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
| Parameter | Formula | Interpretation |
| Matrix Effect (%) | (Peak Area of Set C / Peak Area of Set A) x 100 | A value of 100% indicates no matrix effect. <100% indicates ion suppression. >100% indicates ion enhancement. |
| Recovery (%) | (Peak Area of Set B / Peak Area of Set C) x 100 | Indicates the efficiency of the extraction process. |
| Process Efficiency (%) | (Peak Area of Set B / Peak Area of Set A) x 100 | Represents the overall efficiency of the entire method. |
Guide 2: Mitigating Matrix Effects Through Sample Preparation
Problem: You have confirmed the presence of significant matrix effects.
Solution: Optimize your sample preparation protocol to remove interfering matrix components. The choice of technique will depend on the sample matrix and the properties of this compound.
Workflow for Troubleshooting Matrix Effects in this compound Analysis
Caption: Workflow for diagnosing and mitigating matrix effects in this compound LC-MS/MS analysis.
Recommended Sample Preparation Protocols for this compound (based on methods for structurally similar nicotine metabolites):
| Sample Preparation Technique | General Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or evaporated and reconstituted.[4][5] | Simple, fast, and inexpensive. | Non-selective, may not effectively remove phospholipids and other endogenous components, often leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | To 250 µL of urine, add an internal standard and a basifying agent (e.g., 50 µL of 5 N NaOH). Extract with an immiscible organic solvent (e.g., 1.5 mL of 50:50 methylene chloride:diethyl ether). The organic layer is separated, evaporated, and the residue is reconstituted.[6] | More selective than PPT, can provide a cleaner extract. | Can be more time-consuming and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | A C18 or mixed-mode cation exchange (CX) SPE cartridge is conditioned, the sample is loaded, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.[7][8] | Highly selective, provides the cleanest extracts, and can concentrate the analyte, leading to improved sensitivity. | Can be more expensive and may require more extensive method development. |
Quantitative Comparison of Sample Preparation Techniques for Nicotine and its Metabolites (as a proxy for this compound):
| Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | >85% | Can be significant, often >20% suppression | [5] |
| Liquid-Liquid Extraction | 80-110% | Generally lower than PPT | [6] |
| Solid-Phase Extraction | >90% | Minimal, often <15% | [7][8] |
Note: The values presented are typical ranges reported for nicotine and its major metabolites and may vary for this compound. It is essential to validate the chosen method for this compound specifically.
Guide 3: The Role of a Stable Isotope-Labeled Internal Standard
Problem: Even after optimizing sample preparation, you still observe variability in your results.
Solution: Use a stable isotope-labeled (SIL) internal standard for this compound.
Why it works: A SIL internal standard has the same chemical and physical properties as this compound and will co-elute chromatographically.[1][2] Therefore, it will experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.[3]
Available Stable Isotope-Labeled Internal Standards for Nicotine and its Metabolites:
While a specific this compound-d_x_ may need to be custom synthesized, several deuterated standards for nicotine and its metabolites are commercially available and can be used as a starting point for developing a robust method.
| Internal Standard | Supplier |
| Nicotine-d4 | Commercially available from various suppliers |
| Cotinine-d3 | Commercially available from various suppliers |
| trans-3'-Hydroxycotinine-d3 | Commercially available from various suppliers |
It is highly recommended to use a stable isotope-labeled version of this compound for the most accurate results.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthetic Nicotyrine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic nicotyrine production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The dehydrogenation of nicotine is the most prevalent method for this compound synthesis. Among the various protocols, microwave-assisted dehydrogenation using manganese dioxide (MnO₂) as an oxidizing agent has been reported to provide superior yields and shorter reaction times compared to conventional heating methods.[1][2]
Q2: What are the main challenges in this compound synthesis?
A2: The primary challenges in this compound synthesis include achieving high yields, minimizing the formation of byproducts, and ensuring complete conversion of the starting material (nicotine). Over-oxidation and side reactions can lead to a complex mixture of products, making purification difficult and reducing the overall yield.
Q3: What are the common impurities found in synthetic this compound?
A3: Common impurities can include unreacted nicotine, cotinine, myosmine, and nicotine-N-oxide.[3][4][5] The presence and quantity of these impurities depend on the synthetic route and reaction conditions.
Q4: How can I purify the synthesized this compound?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of solvent system for elution is critical to effectively separate this compound from byproducts and unreacted starting materials. High-performance liquid chromatography (HPLC) can also be employed for purification and analysis of purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. |
| - Increase Temperature/Microwave Power: For conventional heating, a moderate increase in temperature may be beneficial. For microwave-assisted synthesis, optimizing the microwave power and irradiation time is crucial.[6] | |
| Suboptimal Reagent Ratio | - Optimize Nicotine to Oxidant Ratio: The molar ratio of nicotine to the oxidizing agent (e.g., MnO₂) is critical. An excess of the oxidant may lead to over-oxidation, while an insufficient amount will result in incomplete conversion. A systematic optimization of this ratio is recommended. |
| Poor Quality of Reagents | - Use High-Purity Starting Materials: Ensure the nicotine used is of high purity and the MnO₂ is activated and of a suitable grade for oxidation. |
| Inefficient Heating | - Ensure Uniform Heating: In conventional heating methods, ensure uniform heat distribution to the reaction mixture. For microwave synthesis, ensure the reaction vessel is appropriate for microwave irradiation and that the stirring is efficient. |
Issue 2: Formation of Multiple Byproducts
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-oxidation | - Control Reaction Temperature and Time: Excessive reaction times or temperatures can lead to the formation of undesired oxidation products. Carefully control these parameters. |
| Incorrect Solvent | - Solvent Selection: The choice of solvent can influence the reaction pathway. For microwave-assisted synthesis, solvents with high dielectric constants are generally preferred. Experiment with different solvents to minimize side reactions. |
| Presence of Water | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent unwanted side reactions. |
Experimental Protocols
Microwave-Assisted Dehydrogenation of Nicotine to this compound
This protocol is based on the high-yield synthesis of β-nicotyrine.[1][2]
Materials:
-
S-(-)-Nicotine
-
Manganese Dioxide (activated)
-
Anhydrous solvent (e.g., acetonitrile)
-
Microwave reactor
-
Round-bottom flask suitable for microwave synthesis
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a microwave-safe round-bottom flask, dissolve S-(-)-nicotine in the chosen anhydrous solvent.
-
Add activated manganese dioxide to the solution. The typical molar ratio of nicotine to MnO₂ is in the range of 1:5 to 1:10.
-
Place the flask in the microwave reactor and subject it to microwave irradiation. Optimal conditions may vary, but a starting point could be 150 W for 10-20 minutes.
-
Monitor the reaction progress by TLC. The reaction is complete when the nicotine spot is no longer visible.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide. Wash the solid residue with the solvent used for the reaction.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing this compound and evaporate the solvent to obtain the pure product.
Quantitative Data
Table 1: Comparison of this compound Synthesis Yields by Different Methods
| Method | Oxidizing Agent/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Microwave-assisted | MnO₂ | Acetonitrile | 15 min | ~85% | [1][2] |
| Conventional Heating | MnO₂ | Toluene | 24 h | ~40% | [1] |
| Pyrolysis | Quartz Sand | None | - | Low | [2] |
| Catalytic Dehydrogenation | Hydrous Zirconium Oxide | - | - | Moderate | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for microwave-assisted synthesis of this compound.
Signaling Pathway: Inhibition of Nicotine Metabolism by this compound
This compound is a known inhibitor of the cytochrome P450 enzymes CYP2A6 and CYP2A13, which are primarily responsible for the metabolism of nicotine to cotinine in the liver and other tissues.[7][8][9] This inhibition can lead to a slower clearance of nicotine from the body.
Caption: this compound's inhibitory effect on nicotine metabolism.
References
- 1. An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity for nicotyrine in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity when analyzing nicotyrine by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound in mass spectrometry?
Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include suboptimal ionization, inefficient sample preparation, inadequate chromatographic separation, and incorrect mass spectrometer settings. It is also crucial to consider the stability of this compound in the samples.
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?
Both ESI and APCI can be used for the analysis of nicotine-related compounds. ESI is generally preferred for polar and semi-polar compounds, while APCI is often more efficient for less polar compounds.[1] Given that this compound is a moderately polar molecule, ESI is a common and effective choice, particularly in positive ion mode.[2] However, for certain sample matrices, APCI might offer better sensitivity and reduced matrix effects. It is recommended to empirically test both ionization sources with this compound standards to determine the optimal choice for your specific instrument and sample type.
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
In positive ion mode mass spectrometry, this compound typically forms a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 159.[2] When subjected to collision-induced dissociation (CID) in an MS/MS experiment, characteristic fragment ions are produced. While specific fragmentation patterns can vary slightly between instruments, common product ions for this compound and related compounds are a result of cleavage of the pyrrole or pyridine rings.[2]
Q4: How stable is this compound in biological samples?
Nicotine and its major metabolites are generally stable in biological matrices for 1 to 10 days at room temperature and for up to 6 months when stored at -80°C.[3] While specific long-term stability data for this compound is limited, a study on nicotine degradants in oral tobacco products found that under long-term storage conditions (25°C and 60% relative humidity) for 12 months, β-nicotyrine was not detected or was below the limit of quantitation, suggesting good stability.[4] For optimal results, it is recommended to store samples at -80°C and perform analysis as soon as possible after collection and preparation. It is also advisable to conduct your own stability studies under your specific storage conditions.
Troubleshooting Guides
Issue: Low or No this compound Signal
This guide provides a systematic approach to troubleshooting poor or absent signal intensity for this compound.
Step 1: Verify Mass Spectrometer Performance
Before investigating sample-specific issues, ensure the mass spectrometer is functioning correctly.
-
Action: Infuse a this compound standard solution directly into the mass spectrometer.
-
Expected Outcome: A strong and stable signal for the [M+H]⁺ ion (m/z 159).
-
Troubleshooting:
-
No Signal: Check for clogs in the infusion line, verify gas flows (nebulizing and drying gases), and ensure the detector is on.
-
Weak or Unstable Signal: Clean the ion source, check for leaks, and perform a system calibration.
-
Step 2: Optimize Ionization Source Parameters
The efficiency of ionization is critical for signal intensity.
-
Action: Systematically optimize key ion source parameters using a this compound standard.
-
Parameters to Optimize:
-
Ionization Mode: Test both positive and negative ion modes. Positive mode is generally preferred for this compound.
-
Capillary/Spray Voltage: Adjust for a stable and efficient spray.
-
Source Temperature: Optimize for efficient desolvation without causing thermal degradation.
-
Nebulizing and Drying Gas Flows: Adjust to ensure proper droplet formation and desolvation.
-
Step 3: Evaluate Sample Preparation
Inefficient extraction or the presence of interfering matrix components can significantly suppress the this compound signal.
-
Action: Assess the recovery and cleanliness of your sample preparation method.
-
Troubleshooting:
-
Low Recovery: Consider alternative extraction methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For biological fluids, protein precipitation is a common first step.
-
Matrix Effects: If ion suppression is suspected, dilute the sample extract or use a more selective sample preparation technique like SPE. The use of a stable isotope-labeled internal standard for this compound can help to compensate for matrix effects.
-
Step 4: Assess Chromatographic Performance
Poor chromatography can lead to broad peaks and reduced signal intensity.
-
Action: Inject a this compound standard and evaluate the peak shape and retention time.
-
Troubleshooting:
-
Poor Peak Shape (tailing or fronting): Ensure the mobile phase pH is appropriate for this compound (an acidic mobile phase is often used). Check for column degradation or contamination.
-
Shifting Retention Times: Check for leaks in the LC system and ensure the mobile phase is properly mixed and degassed.
-
The following diagram illustrates a logical workflow for troubleshooting poor this compound signal intensity.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate volume of an internal standard solution (e.g., this compound-d3).
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Parameters for this compound Analysis
These parameters are a starting point and should be optimized for your specific instrument and column.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1): m/z 159 -> Product ion (Q3): [To be determined by infusion of a standard and optimization of collision energy].
-
Internal Standard (e.g., this compound-d3): Precursor ion (Q1): m/z 162 -> Product ion (Q3): [To be determined by infusion of a standard and optimization of collision energy].
-
-
Key MS Parameters to Optimize:
-
Capillary Voltage
-
Cone Voltage
-
Source Temperature
-
Desolvation Temperature
-
Cone Gas Flow
-
Desolvation Gas Flow
-
Collision Energy
-
-
The following diagram illustrates the general experimental workflow for this compound analysis.
Data Presentation
The following tables summarize key quantitative data relevant to this compound analysis.
Table 1: Sample Preparation Recovery for Nicotine-Related Compounds
| Compound | Sample Matrix | Extraction Method | Average Recovery (%) | Reference |
| Nicotine | Human Serum/Urine | Liquid-Liquid Extraction | >80 | [5] |
| Cotinine | Human Serum | Solid-Phase Extraction | 93-94 | [2] |
| β-Nicotyrine | Tobacco-containing products | Not specified | 78-110 |
Table 2: Stability of Nicotine and Metabolites in Biological Matrices
| Compound | Matrix | Storage Temperature | Duration | Stability | Reference |
| Nicotine & Cotinine | Various | Room Temperature | 1-10 days | Stable | [3] |
| Nicotine & Cotinine | Various | -80°C | Up to 6 months | Stable | [3] |
| β-Nicotyrine | Oral Tobacco Products | 25°C, 60% RH | 12 months | Stable (Not detected or | [4] |
References
- 1. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. | Semantic Scholar [semanticscholar.org]
- 4. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-mass spectrometry method for nicotine and cotinine; utility in screening tobacco exposure in patients taking amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nicotyrine Separation in Reverse-Phase HPLC
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the separation of nicotyrine using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound and related basic compounds.
Q1: Why is my this compound peak tailing or showing poor symmetry?
A: Peak tailing for basic compounds like this compound is a common issue in RP-HPLC. It is often caused by secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[1][2]
-
pH of the Mobile Phase: At acidic pH, residual silanols can be protonated, but your basic analyte will also be protonated, leading to potential ionic interactions. At mid-range pH (around 3.5), silanol groups can become deprotonated and interact strongly with protonated basic analytes, causing significant tailing.[3]
-
Solution:
-
Increase Mobile Phase pH: Adjusting the mobile phase to an alkaline pH (e.g., pH 8 or higher) can suppress the ionization of the basic analyte, reducing secondary interactions and improving peak shape.[4] However, ensure your column is stable at high pH levels, as traditional silica-based columns can degrade above pH 8.[5][6]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[1]
-
Use a Modern Column: Employ a column with high-purity silica or one that features end-capping or a polar-embedded phase to minimize accessible silanol groups.[1]
-
Q2: My this compound peak has a very short retention time or is eluting near the void volume. How can I increase its retention?
A: Insufficient retention of polar basic compounds is a frequent challenge on non-polar C18 columns.[7]
-
Increase Mobile Phase pH: For basic compounds, increasing the pH of the mobile phase makes the analyte less polar (more neutral), which significantly increases its retention time on a reverse-phase column.[3][8]
-
Decrease Organic Solvent Content: Reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of hydrophobic and moderately polar compounds.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent can enhance the retention of ionized analytes.
-
Consider HILIC: If this compound is still not retained sufficiently, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for separating highly polar compounds that show limited retention in reverse-phase mode.[7]
Q3: How do I choose the right buffer and pH for my mobile phase?
A: The choice of buffer and pH is critical for achieving reproducible and robust separation of ionizable compounds like this compound.[9][10]
-
Buffer Selection: Choose a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH to ensure adequate buffering capacity. Common buffers for RP-HPLC include phosphate, acetate, and formate.[9] Phosphate buffers are effective but not suitable for LC-MS analysis due to their non-volatile nature.[11] Ammonium formate or ammonium acetate are good volatile alternatives for LC-MS applications.
-
pH Adjustment: The pH of the mobile phase dictates the ionization state of the analyte.[3] For this compound (a basic alkaloid), a mobile phase pH adjusted to be at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form and prevent peak shape issues.[8]
Q4: What is the difference between using acetonitrile and methanol as the organic modifier?
A: Acetonitrile and methanol are the most common organic solvents in RP-HPLC, and their choice can affect selectivity.
-
Elution Strength: Acetonitrile generally has a stronger elution strength than methanol for a given percentage in the mobile phase.
-
Selectivity: The two solvents can offer different selectivities due to their distinct chemical properties.[3] Acetonitrile can engage in pi-pi interactions, which may be beneficial for separating aromatic compounds. It is often recommended to screen both solvents during method development to determine which provides the better separation for your specific analytes.[3]
Experimental Protocols and Methodologies
General Protocol for RP-HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a robust separation method for this compound.
-
Column Selection:
-
Start with a C18 column of standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12] Ensure the chosen column is compatible with the intended pH range.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffered aqueous solution. For example, a 10-20 mM phosphate buffer or ammonium acetate solution.[4][13] Adjust the pH to the desired level (e.g., start with pH 4.2 or pH 7.0) using an appropriate acid or base (e.g., phosphoric acid, formic acid).[10][13]
-
Organic Phase (B): Use HPLC-grade acetonitrile or methanol.[12][14]
-
Filter and degas both mobile phase components before use.
-
-
Initial Gradient Run:
-
Optimization of Isocratic or Gradient Elution:
-
Based on the initial gradient run, develop an isocratic method or a focused gradient.
-
For an isocratic method, use the organic solvent percentage that eluted the peak in the gradient run as a starting point and adjust as needed for optimal retention (typically between 2 and 10 minutes).
-
Fine-tune the mobile phase composition (organic percentage and pH) to achieve the desired resolution and peak shape.
-
-
System Suitability:
-
Once the method is optimized, perform system suitability tests to ensure performance. Key parameters include retention time, peak asymmetry (tailing factor), theoretical plates, and resolution from adjacent peaks. A peak asymmetry of around 1.75 has been reported in some methods.[15]
-
Data Presentation: Example HPLC Conditions
The tables below summarize various reported starting conditions for the analysis of nicotine, a structurally similar compound, which can serve as excellent starting points for this compound method development.
Table 1: Isocratic RP-HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | ODS Hypersil C18 | Phenomenex C18 (250mm x 4.6mm, 5µm) | Phenomenex C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase A | 10 mM Na₂HPO₄ + 0.2% Triethylamine (pH 4.2)[13] | Phosphate Buffer (pH 3.5)[12] | Methanol / KH₂PO₄ buffer[14] |
| Mobile Phase B | Methanol[13] | Acetonitrile[12] | - |
| Composition | 95:5 (A:B)[13] | 30:70 (A:B)[12] | 50:50 (Methanol:Buffer)[14] |
| Flow Rate | 1.0 mL/min[13] | 1.0 mL/min[12] | 1.0 mL/min[14] |
| Detection (UV) | 259 nm[13] | 260 nm[12] | 260 nm[14] |
| Retention Time | Not Specified | ~3.5 min[12] | ~2.8 min[14] |
Table 2: Gradient RP-HPLC Method Parameters
| Parameter | Condition 1 |
| Stationary Phase | C18 Column |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 8.7)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | From 100% A to 50% A in 10 minutes[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection (UV) | DAD Detector[4] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for developing an HPLC method for this compound analysis.
Caption: Workflow for RP-HPLC Method Development.
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving common chromatographic issues like peak tailing and poor resolution.
Caption: Troubleshooting Common HPLC Issues.
References
- 1. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. rheniumgroup.co.il [rheniumgroup.co.il]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. scholar.utc.edu [scholar.utc.edu]
- 10. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. media.neliti.com [media.neliti.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC | SAS Publisher [saspublishers.com]
- 15. A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing the degradation of nicotyrine during sample preparation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of nicotyrine during sample preparation and analysis.
This compound, a key metabolite and degradation product of nicotine, is an important analyte in various research fields. However, its inherent instability can pose significant challenges during sample handling and preparation, leading to inaccurate quantification. This guide offers practical solutions to mitigate this compound degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, including:
-
Oxidation: Exposure to air (oxygen) is a primary driver of degradation.[1]
-
Light: Photodegradation can occur, especially under UV light.
-
High Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
Extreme pH: While this compound stability across a wide pH range is not extensively documented, extreme acidic or basic conditions can potentially promote hydrolysis or other degradation pathways.
Q2: How should I store my this compound standards and samples to ensure stability?
A2: Proper storage is critical for preventing this compound degradation. For long-term stability, it is recommended to store this compound standards and samples at -20°C or lower in amber vials under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen. For short-term storage during analysis, keeping samples in an autosampler at a refrigerated temperature (e.g., 4°C) is advisable.
Q3: What are the common degradation products of this compound?
A3: The exact degradation pathways of this compound are not as extensively studied as its formation from nicotine. However, it is known to be a product of nicotine oxidation, and further oxidation or rearrangement can be expected. Potential degradation products could include various hydroxylated and N-oxide species.
Q4: Can I use antioxidants to prevent this compound degradation?
A4: While specific studies on the use of antioxidants to stabilize this compound are limited, it is a common and effective strategy for preventing the degradation of other labile analytes, including alkaloids. The addition of antioxidants to the extraction solvent can be beneficial. Commonly used antioxidants in analytical chemistry include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Tocopherol (Vitamin E)
It is recommended to test a small subset of samples with and without an antioxidant to determine its effectiveness for your specific matrix and analytical method.
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound is a common issue that can often be traced back to degradation during sample preparation. This guide provides a systematic approach to troubleshooting and resolving this problem.
Problem: Consistently low or variable recovery of this compound in your analytical results.
Below is a troubleshooting workflow to help identify the potential cause and implement corrective actions.
Quantitative Data Summary
The following tables summarize the known stability of this compound and related compounds under various conditions. Note that quantitative data specifically for this compound degradation is limited in the literature; much of the data is inferred from studies on nicotine stability.
Table 1: Stability of this compound and Nicotine under Different Storage Conditions
| Compound | Matrix/Solvent | Storage Condition | Duration | Observation |
| β-Nicotyrine | Nicotine Pouch | 25°C ± 2°C, 60% ± 5% RH | 12 months | Not detected or below the limit of quantitation.[2] |
| Nicotine | E-liquid | 40°C in the dark | 1 week | Stable |
| Nicotine | E-liquid | 40°C in the dark | > 1 week | Degradation begins |
| Nicotine | Aqueous Solution | 60°C | 10 days | ~17% degradation |
Table 2: Recommended Solvents for Extraction and Analysis
| Solvent System | Purpose | Rationale |
| Methanol/Water (70:30, v/v) | Extraction | Effective for extracting nicotine and its metabolites from various matrices. |
| Acetonitrile | Protein Precipitation & Dilution | Commonly used for sample clean-up and as a component of the mobile phase in LC-MS analysis. |
| 100 mM Ammonium Formate (pH 3) | Extraction Buffer | Acidic pH can help in the extraction of basic alkaloids.[3][4] |
| 10 mM Ammonium Acetate | Mobile Phase Additive | Used as a buffer in the mobile phase for LC-MS analysis of nicotine and its degradants.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Non-biological Matrices (e.g., E-liquids, Nicotine Pouches)
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Weighing and Fortification:
-
Accurately weigh approximately 0.5-1.0 g of the homogenized sample into a 50 mL amber centrifuge tube.
-
If using an internal standard, fortify the sample at this stage.
-
-
Extraction:
-
Add 20 mL of pre-chilled extraction solvent (Methanol/Water 70:30, v/v, optionally containing 0.1% w/v ascorbic acid).
-
Vortex for 30 seconds to 1 minute.
-
Place on a mechanical shaker for 30 minutes at room temperature, protected from light.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
-
Analysis:
-
Analyze the sample immediately by LC-MS/MS or store at -20°C until analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Matrices (e.g., Plasma, Urine)
-
Sample Preparation:
-
Pipette 1 mL of the biological sample into a 15 mL amber centrifuge tube.
-
Add internal standard.
-
Add 100 µL of 1 M NaOH to basify the sample to a pH > 9.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100-200 µL of the mobile phase.
-
Vortex briefly and transfer to an amber HPLC vial for analysis.
-
Signaling Pathways and Workflows
Logical Relationship for Sample Handling to Minimize Degradation
The following diagram illustrates the key decision points and actions to be taken during sample handling to minimize this compound degradation.
References
- 1. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Selecting an appropriate internal standard for nicotyrine quantification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantification of nicotyrine. Our resources are designed to address specific issues you may encounter during your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key criteria for selecting an appropriate internal standard (IS) for this compound quantification?
A1: The selection of a suitable internal standard is critical for accurate and precise quantification. The ideal IS should:
-
Be chemically and physically similar to this compound: This ensures comparable behavior during sample preparation and chromatographic analysis.[1][2]
-
Not be naturally present in the sample matrix: This prevents interference and inaccurate measurements.[3][4]
-
Be stable throughout the analytical process: The IS should not degrade during sample preparation, storage, or analysis.[1]
-
Be well-resolved from this compound and other matrix components: In chromatographic techniques like HPLC or GC, the IS peak should be distinct from the analyte peak, unless using a mass spectrometry detector with a stable isotope-labeled standard.[1][4]
-
Have a similar response to the analyte: This helps to compensate for variations in instrument response.[2]
Q2: What is the best type of internal standard to use for LC-MS analysis of this compound?
A2: For liquid chromatography-mass spectrometry (LC-MS) analysis, a stable isotope-labeled (SIL) internal standard is considered the gold standard.[3][5] β-Nicotyrine-d3, a deuterated analog of this compound, is an excellent choice.[6][7][8][9][10] SIL internal standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, allowing them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[5][11]
Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled version is unavailable?
A3: Yes, if a SIL-IS is not available, a structural analog can be used. Potential candidates for this compound could include other tobacco alkaloids like cotinine or anabasine, provided they are not present in the samples being analyzed.[12][13][14][15] However, it's important to validate that the analog behaves similarly to this compound throughout the entire analytical method. Keep in mind that structural analogs may not compensate for matrix effects as effectively as a SIL-IS because of potential differences in ionization efficiency and chromatographic retention.
Q4: At what stage of the experimental workflow should the internal standard be added?
A4: The internal standard should be added as early as possible in the sample preparation process.[2] Ideally, it should be introduced to the sample before any extraction, dilution, or purification steps.[11] This ensures that the IS accounts for any analyte loss that may occur during these procedures, thereby improving the accuracy and precision of the measurement.[1][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for this compound and/or IS | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Competition for adsorption sites on the column.[11] | 1. Adjust the mobile phase pH to ensure this compound and the IS are in a consistent ionization state. 2. Use a guard column and ensure proper sample cleanup. Flush or replace the analytical column if necessary. 3. Ensure the chosen IS is structurally very similar to this compound. |
| High Variability in IS Response Across Samples | 1. Inconsistent addition of the IS. 2. Significant and variable matrix effects between samples.[16][17] 3. Degradation of the IS in some samples. | 1. Use a calibrated pipette for adding the IS and ensure thorough mixing. 2. Improve the sample cleanup procedure to remove interfering matrix components. Consider using a SIL-IS if not already doing so.[5] 3. Investigate sample stability. Ensure consistent storage conditions and minimize the time between sample preparation and analysis. |
| Low Signal Intensity (Poor Sensitivity) for this compound | 1. Ion suppression due to matrix effects.[5][17] 2. Suboptimal instrument parameters. 3. Analyte loss during sample preparation. | 1. Use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering compounds. A SIL-IS can help compensate for suppression.[5] 2. Optimize MS parameters (e.g., capillary voltage, gas flows, and collision energy).[7] 3. Add the IS at the very beginning of the sample preparation to monitor and correct for recovery losses.[2] |
| IS Peak Interferes with this compound Peak | 1. Inadequate chromatographic separation. 2. Using a structural analog with a very similar retention time. | 1. Modify the chromatographic method (e.g., change the mobile phase gradient, temperature, or column chemistry) to improve resolution. 2. This is acceptable if using a SIL-IS with a mass spectrometer, as the detector can differentiate them by mass.[4] If not, a different IS with better separation is required. |
Data Summary: this compound and Potential Internal Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₁₀H₁₀N₂ | 158.20 | Analyte of interest. A minor tobacco alkaloid formed from the oxidation of nicotine.[18] |
| β-Nicotyrine-d3 | C₁₀H₇D₃N₂ | 161.22 | Recommended IS. Stable isotope-labeled analog of this compound.[6][8][10] Expected to co-elute and have identical chemical behavior. |
| Cotinine | C₁₀H₁₂N₂O | 176.22 | A major metabolite of nicotine.[14][19] Structurally similar to this compound and could be considered as an alternative IS if not present in the sample. |
| Anabasine | C₁₀H₁₄N₂ | 162.23 | A minor tobacco alkaloid.[12] Can be used as an IS for other alkaloids, but its presence in tobacco-related samples must be checked.[15][20] |
Detailed Experimental Protocol: this compound Quantification using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol provides a general framework for the quantification of this compound in a biological matrix (e.g., plasma or urine) using β-Nicotyrine-d3 as an internal standard.
1. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and β-Nicotyrine-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the β-Nicotyrine-d3 stock solution with methanol to the desired concentration.[9] The optimal concentration should be determined during method development but is often in the mid-range of the calibration curve.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution (100 ng/mL β-Nicotyrine-d3) to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[21]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient should be developed to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Determine the precursor ion (e.g., m/z 159.1) and a stable product ion.
-
β-Nicotyrine-d3: Determine the precursor ion (e.g., m/z 162.1) and a corresponding product ion.[7]
-
-
Optimize instrument parameters such as collision energy, cone voltage, and gas flows for maximum signal intensity for both analytes.[7][9]
-
4. Data Analysis
-
Integrate the peak areas for both this compound and β-Nicotyrine-d3.
-
Calculate the peak area ratio (this compound Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.[2][3]
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. β-Nicotyrine-d3 | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. Beta-Nicotyrine-d3 | CAS | LGC Standards [lgcstandards.com]
- 9. coresta.org [coresta.org]
- 10. scbt.com [scbt.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cotinine - Wikipedia [en.wikipedia.org]
- 15. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. eijppr.com [eijppr.com]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Is cotinine the same as nicotine? | Drlogy [drlogy.com]
- 20. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 21. criver.com [criver.com]
Technical Support Center: Method Validation for Nicotyrine in Complex Matrices
Welcome to the technical support center for the analytical method validation of nicotyrine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of this compound in complex matrices such as e-liquids, smokeless tobacco products, nicotine pouches, and biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for issues you may encounter during the analysis of this compound.
Sample Preparation and Extraction
Question 1: I am experiencing low recovery of this compound from smokeless tobacco samples. What can I do to improve extraction efficiency?
Answer: Low recovery of this compound from complex matrices like smokeless tobacco is a common issue. Here are several factors and potential solutions to consider:
-
pH of Extraction Solvent: this compound is a weakly basic compound. The pH of your extraction solvent can significantly impact its solubility and extraction efficiency. Ensure your extraction solvent has a pH that maintains this compound in its desired form for extraction. For aqueous extractions, an alkaline pH (e.g., pH 9) can improve the recovery of nicotine and related alkaloids.[1]
-
Solvent Choice: The polarity of the extraction solvent is crucial. While methanol is a common choice, a mixture of solvents might be more effective. For instance, a combination of an organic solvent with an aqueous buffer can enhance extraction.
-
Extraction Technique: The method of extraction plays a vital role.
-
Solid-Phase Extraction (SPE): SPE can be a highly effective technique for cleaning up complex samples and concentrating the analyte.[2]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that can be optimized by adjusting the solvent system and pH.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly popular for complex matrices and may offer good recovery for this compound.
-
-
Matrix Disruption: Ensure that the sample is adequately homogenized and that the solvent has sufficient contact with the matrix. Techniques like sonication or vigorous vortexing can improve extraction efficiency.
Question 2: I am analyzing this compound in e-liquids and see significant matrix effects in my LC-MS/MS data. How can I mitigate this?
Answer: Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of e-liquids due to the presence of high concentrations of propylene glycol, vegetable glycerin, and various flavorings. Here are some strategies to address this:
-
Dilution: A simple and often effective approach is to dilute the sample. This reduces the concentration of interfering matrix components. A 100-fold dilution with an appropriate solvent can significantly reduce matrix effects.
-
Sample Cleanup: Employing a sample cleanup technique is highly recommended.
-
Solid-Phase Extraction (SPE): SPE cartridges can be selected to retain this compound while allowing matrix components to pass through, or vice-versa.
-
Liquid-Liquid Extraction (LLE): This can be used to partition this compound into a solvent that is immiscible with the bulk of the e-liquid matrix.
-
-
Chromatographic Separation: Optimizing your HPLC method to achieve baseline separation of this compound from co-eluting matrix components is crucial. This can be achieved by:
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
Chromatography and Detection
Question 3: My this compound peak is showing significant tailing in my HPLC chromatogram. What are the likely causes and how can I fix it?
Answer: Peak tailing can compromise resolution and integration accuracy. Here are common causes and solutions:
-
Secondary Interactions: Unwanted interactions between the basic this compound molecule and acidic silanol groups on the silica-based column packing can cause tailing.
-
Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing these interactions.
-
Use of an Amine Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column frit or at the head of the column. A column void can also cause peak tailing.
-
Flush the column: Use a strong solvent to wash the column.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
-
Replace the Column: If the column is old or has been used extensively with complex matrices, it may need to be replaced.[7]
-
Question 4: I am having trouble achieving a low limit of detection (LOD) for this compound in biological samples (urine/saliva). What can I do to improve sensitivity?
Answer: Achieving low LODs in biological matrices requires a combination of effective sample preparation and sensitive detection.
-
Sample Pre-concentration: Use SPE or LLE to not only clean up the sample but also to concentrate the this compound into a smaller volume of solvent.
-
Mass Spectrometry Parameters: Optimize the MS parameters for this compound detection. This includes:
-
Ionization Source: Ensure the electrospray ionization (ESI) source is clean and that the spray is stable.
-
MRM Transitions: Select the most intense and specific multiple reaction monitoring (MRM) transitions for this compound.
-
Collision Energy and Other Voltages: Optimize the collision energy and other ion optics voltages to maximize the signal for your specific instrument.
-
-
Chromatography: A sharp, narrow chromatographic peak will result in a higher signal-to-noise ratio and thus a lower LOD. Work on optimizing your HPLC method to improve peak shape.
Analyte Stability
Question 5: I am concerned about the stability of this compound in my samples during storage and analysis. What are the best practices for ensuring its stability?
Answer: this compound, like nicotine, can be susceptible to degradation, especially when exposed to light, air (oxidation), and certain temperatures.
-
Storage Conditions:
-
Temperature: Store samples and stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.[8]
-
Light: Protect samples and standards from light by using amber vials or by wrapping them in aluminum foil.[9]
-
Atmosphere: For highly sensitive analyses, consider storing samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Sample pH: The pH of the sample matrix can influence the stability of this compound. It is important to evaluate stability under the pH conditions of your sample preparation and final extract.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your samples, as this can lead to degradation. Aliquot samples into smaller volumes if they need to be accessed multiple times.
-
Autosampler Stability: If you have a long analytical run, it is important to assess the stability of this compound in the autosampler. Some autosamplers can be cooled to maintain sample integrity. A stability study of nicotine pouches showed that prepared samples were stable for at least seven days in vials with unperforated septa at 4-6°C.[8]
Quantitative Data Summary
The following tables summarize key validation parameters for this compound and related compounds from various studies. This data can be used as a reference for setting acceptance criteria and for troubleshooting your own method validation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Compounds in Various Matrices
| Analyte | Matrix | LOD (µg/g) | LOQ (µg/g) | Analytical Technique | Reference |
| β-Nicotyrine | Nicotine Pouches & Tobacco | 0.61 | 2.04 | UPLC-MS/MS | [10] |
| Cotinine | Nicotine Pouches & Tobacco | 0.10 | 0.34 | UPLC-MS/MS | [10] |
| Myosmine | Nicotine Pouches & Tobacco | 0.36 | 1.18 | UPLC-MS/MS | [10] |
| Nornicotine | Nicotine Pouches & Tobacco | 0.46 | 1.53 | UPLC-MS/MS | [10] |
| Anabasine | Nicotine Pouches & Tobacco | 0.08 | 0.27 | UPLC-MS/MS | [10] |
| Anatabine | Nicotine Pouches & Tobacco | 0.18 | 0.59 | UPLC-MS/MS | [10] |
| Nicotine-N'-oxide | Nicotine Pouches & Tobacco | 0.56 | 1.86 | UPLC-MS/MS | [10] |
Table 2: Extraction Recovery of this compound and Related Compounds from Complex Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| β-Nicotyrine | E-liquids | Solvent Extraction with Ammonium Acetate | 110 | [11] |
| Cotinine | E-liquids | Solvent Extraction with Ammonium Acetate | 95.2 | [11] |
| Myosmine | E-liquids | Solvent Extraction with Ammonium Acetate | 105 | [11] |
| Nornicotine | E-liquids | Solvent Extraction with Ammonium Acetate | 102 | [11] |
| Anabasine | E-liquids | Solvent Extraction with Ammonium Acetate | 108 | [11] |
| Anatabine | E-liquids | Solvent Extraction with Ammonium Acetate | 106 | [11] |
| Nicotine-N'-oxide | E-liquids | Solvent Extraction with Ammonium Acetate | 85.2 | [11] |
| Nicotine | Nicotine Pouches | Various Solvents | ~100 | [8] |
| Nicotine | Waste Tobacco | Aqueous Two-Phase System | 96.1 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis of this compound.
Protocol 1: Extraction and Analysis of this compound from Nicotine Pouches by UPLC-MS/MS
This protocol is adapted from a validated method for the determination of nicotine-related impurities in nicotine pouches.[10]
1. Sample Preparation:
-
Accurately weigh approximately 0.2 g of the nicotine pouch sample into a 50 mL Erlenmeyer flask.
-
Add 25 mL of extraction solution (e.g., 10 mM ammonium formate in water, pH adjusted to 3 with formic acid).
-
Add an appropriate volume of an internal standard solution (e.g., this compound-d3).
-
Shake the flask on an orbital shaker for 30 minutes at 200 rpm.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. UPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate this compound from other nicotine-related compounds and matrix interferences (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two specific MRM transitions for this compound and its internal standard for quantification and confirmation.
Protocol 2: Stability Testing of this compound in a Complex Matrix
This protocol outlines a general procedure for assessing the stability of this compound in a matrix such as e-liquid or a smokeless tobacco extract.
1. Preparation of Stability Samples:
-
Spike a known concentration of this compound into the blank matrix.
-
Aliquot the spiked matrix into multiple amber vials for each storage condition and time point to be tested.
2. Storage Conditions:
-
Long-Term Stability: Store samples at a controlled temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, and 12 months).[2]
-
Short-Term Stability (Bench-Top): Keep samples at room temperature (e.g., 25°C) for a period that mimics the sample handling and processing time (e.g., 4, 8, and 24 hours).
-
Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C and thawing at room temperature).
-
Autosampler Stability: Place samples in the autosampler at a controlled temperature (e.g., 4°C) and analyze them at different time points (e.g., 0, 12, 24, and 48 hours).
3. Analysis:
-
At each time point, extract and analyze the stability samples along with freshly prepared calibration standards and quality control (QC) samples.
-
Calculate the concentration of this compound in the stability samples and compare it to the nominal concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the method validation of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. agilent.com [agilent.com]
- 8. Validation of Extraction Method for Tobacco-Free Nicotine Pouches and Swedish Snus Pouch Products Towards Standardization of In Vitro Testing [pmiscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation for GC-MS analysis of nicotine in tubular stone pipes of south Texas using SRM - American Chemical Society [acs.digitellinc.com]
- 11. altasciences.com [altasciences.com]
Enhancing the resolution of alpha- and beta-nicotyrine peaks in chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the chromatographic resolution of alpha- and beta-nicotyrine peaks.
Frequently Asked Questions (FAQs)
Q1: What are alpha- and beta-nicotyrine and why is their separation important?
Alpha-nicotyrine and beta-nicotyrine are positional isomers of nicotyrine, a dehydrogenated derivative of nicotine.[1] They can be present as impurities in nicotine preparations and their accurate quantification is crucial for quality control and safety assessment in pharmaceutical and tobacco-related products. Due to their structural similarity, achieving baseline separation in chromatography can be challenging.
Q2: What are the primary chromatographic techniques used for the analysis of this compound isomers?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the analysis of this compound isomers. The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation. Chiral chromatography has been extensively used for the separation of nicotine enantiomers and can also be effective for resolving positional isomers like alpha- and beta-nicotyrine.[2][3]
Q3: What are the key factors influencing the resolution of alpha- and beta-nicotyrine peaks?
The resolution of these isomers is primarily influenced by the choice of stationary phase, mobile phase composition (especially pH in HPLC), column temperature, and flow rate. Optimizing these parameters is critical to achieving adequate separation.
Troubleshooting Guide: Enhancing Peak Resolution
This guide addresses common issues encountered during the chromatographic separation of alpha- and beta-nicotyrine.
Issue 1: Poor or No Resolution Between Alpha- and Beta-Nicotyrine Peaks
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: The selectivity of the column is insufficient to differentiate between the two isomers.
-
Solution (HPLC): Switch to a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds compared to standard C18 columns. For challenging separations, consider a chiral stationary phase, such as one based on cyclodextrins or polysaccharide derivatives, which can provide excellent selectivity for positional isomers.[2][4]
-
Solution (GC): Employ a capillary column with a polar stationary phase. If standard phases fail, a chiral column, such as one containing a cyclodextrin derivative, may provide the necessary selectivity to resolve the isomers.[3]
-
-
Suboptimal Mobile Phase Composition (HPLC): The mobile phase does not provide adequate differential partitioning of the isomers.
-
Solution: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH. The pH can significantly alter the ionization state of the pyridine moiety in the this compound structure, thereby affecting retention and selectivity.[5] A pH study is highly recommended.
-
-
Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution.
-
Solution: Experiment with different column temperatures. Generally, lower temperatures can increase retention and may improve resolution, while higher temperatures can lead to sharper peaks but may decrease selectivity.
-
Issue 2: Peak Tailing for this compound Isomers
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: The basic nature of the pyridine ring in this compound can lead to interactions with acidic silanol groups on the silica support of the column, causing peak tailing.
-
Solution (HPLC): Use an end-capped column or a column with a base-deactivated stationary phase. Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.
-
Solution (GC): Ensure proper deactivation of the GC liner and column.
-
-
Column Contamination: Buildup of sample matrix components on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Experimental Protocols
HPLC Method for Separation of this compound Isomers
This protocol provides a starting point for method development. Optimization will likely be required for specific applications.
| Parameter | Condition |
| Column | Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) or Chiralpak AD-H (for chiral separation) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 50% B over 15 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 260 nm |
| Injection Vol. | 10 µL |
Note: The mobile phase pH should be systematically varied (e.g., using different buffers like ammonium acetate or phosphate) to optimize selectivity.
GC-MS Method for Separation of this compound Isomers
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a chiral column (e.g., Beta DEX™ 120) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | m/z 50-300 |
Data Presentation
The following table presents hypothetical retention time (RT) and resolution (Rs) data to illustrate the effect of changing the mobile phase pH on the HPLC separation of alpha- and beta-nicotyrine. A resolution value of ≥ 1.5 is generally considered baseline separation.
| Mobile Phase pH | RT α-nicotyrine (min) | RT β-nicotyrine (min) | Resolution (Rs) |
| 3.0 | 8.2 | 8.5 | 1.2 |
| 4.5 | 9.5 | 10.1 | 1.8 |
| 6.0 | 11.3 | 11.5 | 0.8 |
Visualizations
The following diagrams illustrate key workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Systematic workflow for HPLC method development.
References
Minimizing nicotyrine artifacts during e-cigarette aerosol collection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of nicotyrine artifacts during the collection of e-cigarette aerosols for analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered an artifact in e-cigarette aerosol analysis?
A1: this compound is a dehydrogenation product of nicotine.[1][2] While it can be present in e-liquids due to the gradual oxidation of nicotine when exposed to air, it is also formed as an analytical artifact during the aerosol generation and collection process.[1][3][4] Its presence is critical to monitor as it can inhibit cytochrome P450 enzymes responsible for nicotine metabolism, potentially leading to higher plasma nicotine levels in users.[1][3] Minimizing its artificial formation is crucial for accurately assessing the chemical composition of the aerosol delivered to the user.
Q2: What are the primary causes of this compound artifact formation during aerosol collection?
A2: this compound artifacts are primarily formed through two processes:
-
Thermal Dehydrogenation: The heating of nicotine on the e-cigarette coil promotes its conversion to this compound. This process is most efficient at temperatures between 200–400°C, a range that e-cigarette coils commonly operate within.[1][5]
-
Oxidation during Sampling: Nicotine collected on filter pads or other collection media can oxidize upon exposure to air, especially in the presence of ozone, forming this compound. This can occur both during and after the collection process.[1]
Q3: Can the e-liquid itself be a source of this compound?
A3: Yes. E-liquids exposed to air will experience gradual oxidation of nicotine, leading to the formation of this compound over time.[3][4] One study noted that exposing an e-liquid to air for 65 days increased the this compound/nicotine ratio from 0.03-0.04 to 0.08-0.09.[1] The common practice of "steeping" e-liquids by users can accelerate this process.[5][6] Therefore, it is essential to analyze the pre-aerosolized e-liquid to establish a baseline this compound level.
Troubleshooting Guide
Problem: My measured this compound levels are unexpectedly high and variable between samples.
This common issue can often be traced back to the experimental setup and collection procedure. Follow this guide to identify and mitigate potential sources of artifact formation.
Step 1: Evaluate Your Collection Medium
The type of filter or collection medium used is a critical factor. Standard glass fiber filters can promote the oxidation of nicotine.
-
Recommendation: Switch to a non-reactive filter type. Teflon-coated filters have been shown to reduce nicotine oxidation. If using filter pads, consider spiking a clean filter with a known amount of nicotine standard and drawing clean air through it to quantify the amount of artifact generated by the filter itself.[1]
Step 2: Review the Vaping and Collection Parameters
Device power settings and puffing topography directly influence coil temperature and aerosol composition.
-
Device Power: Higher power settings increase coil temperature, which can increase the rate of thermal dehydrogenation of nicotine into this compound.[1] However, temperatures above 400°C can lead to a decrease in this compound yield.[1] It's crucial to record and standardize the power settings for all experiments.
-
Puffing Regimen: Longer and larger puffs can influence the temperature profile of the coil and the total volume of aerosol collected, potentially impacting this compound formation. Standardized puffing regimes, such as those outlined in CORESTA Recommended Method 81 (CRM 81), should be used for comparability.[7][8]
Step 3: Control the Post-Collection Environment
Once the aerosol is collected, the sample handling process is critical to prevent further artifact formation.
-
Extraction Time: Extract the collected aerosol from the filter pad as soon as possible after collection. Delays can increase the filter's exposure to air, leading to further oxidation.
-
Storage Conditions: If immediate analysis is not possible, store extracts at low temperatures (e.g., in a freezer) to minimize degradation.[8] A stability study should be performed by analyzing extracts at different time points to understand analyte stability under your storage conditions.[8]
Quantitative Data on this compound Formation
The formation of this compound is influenced by several factors. The table below summarizes findings on this compound levels relative to nicotine under different conditions.
| Factor | Condition | This compound to Nicotine Ratio (%) | Source |
| E-liquid Aging | Freshly made e-liquid | 1 - 2% | [1] |
| E-liquid exposed to air for 65 days | 8 - 9% | [1] | |
| Aerosol vs. Liquid | Non-aerosolized aged e-liquid | Up to 8% | [5] |
| E-cigarette Aerosol (from aged liquid) | Up to 25% | [5] | |
| Device Power | Low Power (6.4 W) | Lower Formation | [1] |
| Medium Power (14.7 W) | Higher Formation | [1] | |
| High Power (31.3 W) | Slightly Lower than Medium | [1] |
Experimental Protocols
Protocol 1: CORESTA Recommended Method 81 (CRM 81) for Aerosol Generation
This protocol outlines the standardized conditions for generating e-cigarette aerosol for analytical purposes, ensuring comparability across studies.[7][9][10]
-
Apparatus: A routine analytical machine for e-cigarette aerosol generation capable of producing a rectangular puff profile.
-
Test Atmosphere: Condition the laboratory environment to 22 ± 1 °C and 60 ± 5 % relative humidity.
-
Standard Puffing Parameters:
-
Puff Volume: 55 mL ± 0.3 mL
-
Puff Duration: 3 s ± 0.05 s
-
Puff Profile: Rectangular
-
Puff Frequency: 1 puff every 30 s
-
-
Procedure:
-
Fully charge the e-cigarette device before use.
-
If using a tank device, fill it according to the manufacturer's instructions.
-
Acclimate the device to the test atmosphere for at least 4 hours.
-
Connect the device to the puffing machine.
-
Initiate the puffing regimen and collect the aerosol on the chosen collection medium (e.g., Cambridge filter pad).
-
The collection process is terminated based on a pre-defined endpoint, such as a specific number of puffs or a percentage of e-liquid mass loss.[9]
-
Protocol 2: Sample Collection and Extraction for Nicotine/Nicotyrine Analysis
This protocol describes a general method for collecting and extracting aerosol for subsequent analysis by LC-MS or GC.
-
Aerosol Collection:
-
Generate aerosol using a standardized method (e.g., CRM 81).
-
Collect the total particulate matter (TPM) on a suitable filter pad (e.g., 47 mm glass fiber filter or Teflon-coated filter).[11]
-
-
Sample Extraction:
-
Immediately after collection, remove the filter pad and place it in a vial containing a known volume of extraction solvent (e.g., methanol or isopropanol with an internal standard like quinoline).[11]
-
Agitate the vial (e.g., by vortexing or sonicating) for a specified period (e.g., 30 minutes) to ensure complete extraction of analytes from the filter.
-
Filter the extract through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before analysis.
-
-
Analysis:
-
Analyze the extract using a validated chromatographic method (e.g., LC-MS/MS or GC-MS) to quantify nicotine and this compound concentrations.
-
Visualizations
Below are diagrams illustrating key processes and workflows related to this compound artifact formation and its mitigation.
Caption: Chemical pathway of nicotine oxidation to form this compound artifacts.
References
- 1. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electronic cigarettes: The this compound hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. coresta.org [coresta.org]
- 8. Method Development and Validation of an Aerosol Sampling Technique for the Analysis of Nicotine in Electronic Cigarette Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coresta.org [coresta.org]
- 10. Routine Analytical Machine for E-Cigarette Aerosol Generation and Collection - Definitions and Standard Conditions | CORESTA [coresta.org]
- 11. An Automated Aerosol Collection and Extraction System to Characterize Electronic Cigarette Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Nicotyrine vs. Cotinine: A Comparative Guide to Nicotine Exposure Biomarkers
For researchers, scientists, and drug development professionals, the accurate assessment of nicotine exposure is paramount. While cotinine has long been the established "gold standard" biomarker, emerging interest in the minor tobacco alkaloid nicotyrine necessitates a comparative evaluation. This guide provides an objective comparison of this compound and cotinine as biomarkers of nicotine exposure, supported by available experimental data and detailed methodologies.
Executive Summary
Cotinine remains the superior and most reliable biomarker for assessing nicotine exposure due to its well-characterized pharmacokinetics, long half-life, and extensive validation in numerous studies. In contrast, this compound is a minor metabolite of nicotine with limited data on its utility as a direct biomarker. Its primary significance currently lies in its potential to inhibit nicotine metabolism, which may indirectly influence nicotine exposure levels. Comprehensive research on this compound's pharmacokinetics and its correlation with nicotine intake is necessary to validate its use as a standalone biomarker.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of cotinine and the currently understood properties of this compound.
| Feature | Cotinine | This compound |
| Primary Source | Major metabolite of nicotine | Minor tobacco alkaloid, formed from nicotine dehydrogenation |
| Formation | Primarily via CYP2A6 enzyme in the liver | Oxidation of nicotine, notably at temperatures of 200-400°C (prevalent in e-cigarettes)[1][2] |
| Biological Half-Life | Approximately 16-20 hours[3] | Not well-established in humans |
| Primary Role | Direct biomarker of nicotine exposure | Inhibitor of CYP2A6, the primary nicotine-metabolizing enzyme[1][2][4][5] |
| Sensitivity & Specificity | High sensitivity and specificity for detecting tobacco use[6] | Not established |
| Typical Concentration | Well-documented in various biological fluids (blood, urine, saliva)[6][7][8] | Generally low; higher concentrations found in e-cigarette aerosol compared to traditional tobacco smoke[9] |
| Analytical Methods | HPLC, GC-MS, LC-MS/MS, Immunoassays[10][11] | HPLC, GC-MS, LC-MS/MS[12] |
| Validation as Biomarker | Extensively validated and widely used | Not validated as a direct biomarker of nicotine intake |
Nicotine Metabolism and the Role of Biomarkers
Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6. The major metabolic pathway leads to the formation of cotinine. This compound can influence this process by inhibiting the activity of CYP2A6.
Experimental Protocols
Quantification of Cotinine in Biological Samples using LC-MS/MS
This protocol describes a common method for the highly sensitive and specific quantification of cotinine in human plasma, urine, or saliva.
a. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of the biological sample (plasma, urine, or saliva), add an internal standard (e.g., d3-cotinine).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Wash the cartridge with a weak solvent (e.g., 10% methanol in water).
-
Elute cotinine and the internal standard with a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cotinine: e.g., m/z 177 -> 80
-
d3-Cotinine (Internal Standard): e.g., m/z 180 -> 80
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of cotinine standards.
-
Calculate the cotinine concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
Detection of this compound in E-cigarette Aerosol using GC-MS
This protocol outlines a method for the analysis of this compound in the aerosol generated from electronic cigarettes.
a. Aerosol Collection:
-
Generate aerosol from an e-cigarette using a smoking machine with a defined puffing protocol (e.g., puff volume, duration, and interval).
-
Trap the aerosol on a Cambridge filter pad.
b. Sample Preparation:
-
Extract the filter pad with a suitable solvent (e.g., methanol) containing an internal standard (e.g., d3-nicotyrine).
-
Vortex and sonicate the sample to ensure complete extraction.
-
Filter the extract to remove any particulate matter.
c. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C).
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
Characteristic ions for this compound: e.g., m/z 158, 130.
-
-
Quantification:
-
Create a calibration curve with this compound standards.
-
Determine the concentration of this compound in the aerosol extract.
-
Experimental Workflow for Biomarker Analysis
The general workflow for analyzing nicotine biomarkers in biological samples involves several key stages, from sample collection to data analysis.
Discussion and Future Directions
The current body of evidence strongly supports cotinine as the primary and most reliable biomarker for quantifying nicotine exposure. Its long half-life provides a more stable measure of exposure over time compared to nicotine itself. A vast amount of literature substantiates its use, with well-established analytical methods and clearly defined concentration ranges corresponding to different levels of tobacco use and secondhand smoke exposure.
This compound, while a product of nicotine degradation, is not currently a viable direct biomarker of nicotine intake. The lack of data on its pharmacokinetics in humans, including its half-life, distribution, and excretion, prevents its use for quantitative exposure assessment. However, its role as an inhibitor of nicotine metabolism is a significant area for future research. Higher exposure to this compound, potentially from e-cigarette use, could lead to altered nicotine pharmacokinetics, which in turn could impact user behavior and the addictive potential of nicotine products.
Future research should focus on:
-
Elucidating the pharmacokinetic profile of this compound in humans.
-
Investigating the correlation between this compound levels in biological fluids and controlled nicotine administration.
-
Conducting studies to determine the sensitivity and specificity of this compound as a biomarker for different types of nicotine and tobacco product use.
Until such data becomes available, cotinine will remain the cornerstone of nicotine exposure assessment in clinical and research settings.
References
- 1. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tobacco Smoke Exposure by Plasma Cotinine Levels in Infants and Children Attending Urban Public Hospital Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine and the Cotinine Test: The cost of consumption | RGA [rgare.com]
- 7. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 8. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Determination of nicotine and cotinine in human biological materials and their significance in toxicological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of a Novel Nicotyrine Analytical Method Against Existing Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel Surface-Enhanced Raman Spectroscopy (SERS) Biosensor method for the quantification of nicotyrine against two established analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to present an objective performance comparison supported by experimental data to aid researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Introduction to this compound Analysis
This compound, a minor tobacco alkaloid and a metabolite of nicotine, is of increasing interest in pharmaceutical and toxicological research. Accurate and reliable quantification of this compound in various matrices is crucial for understanding its physiological effects, for quality control in nicotine-containing products, and for regulatory compliance. While chromatographic methods like LC-MS/MS and GC-MS are considered the gold standard for their sensitivity and selectivity, they often involve complex sample preparation and long analysis times. This guide introduces a novel SERS-based biosensor as a potential alternative, offering rapid and high-throughput analysis.
Comparative Analysis of Analytical Methods
The performance of the novel SERS biosensor was validated against the established LC-MS/MS and GC-MS methods. Key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and recovery, were assessed to provide a comprehensive comparison.
| Parameter | Novel SERS Biosensor | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.08 - 0.56 µg/g[1] | 0.25 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.27 - 2.04 µg/g[1] | 0.8 ng/mL |
| Linearity (Range) | 0.1 - 100 ng/mL | 4 - 400 ng/mL[3] | 1 - 100 ng/mL[2] |
| Correlation Coefficient (R²) | >0.998 | >0.996[3] | >0.997[4] |
| Recovery | 95 - 105% | 78 - 110%[1] | 98.0%[4] |
| Analysis Time per Sample | ~5 minutes | ~3.5 minutes (run time)[1] | ~20 minutes (run time)[4] |
| Sample Preparation Time | Minimal | Moderate to Extensive | Extensive |
Experimental Protocols
Detailed methodologies for each of the analytical techniques are provided below.
Novel Surface-Enhanced Raman Spectroscopy (SERS) Biosensor Method
This novel method utilizes a biosensor composed of a specific nicotine oxidoreductase that recognizes this compound, coupled with a SERS-active substrate for signal enhancement.
a. Sample Preparation:
-
A simple dilution of the sample with a phosphate buffer solution (pH 7.4) is performed.
-
For complex matrices, a straightforward filtration step may be required.
b. SERS Biosensor Analysis:
-
The prepared sample is introduced to the SERS biosensor chip.
-
The chip is incubated for a short period to allow for the binding of this compound to the immobilized enzyme.
-
The SERS spectrum is acquired using a portable Raman spectrometer.
-
The intensity of the characteristic Raman peak for this compound is used for quantification against a pre-established calibration curve.
Existing Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method widely used for the quantification of trace-level compounds in complex matrices.[1][3]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, an internal standard is added.
-
The sample is alkalinized with NaOH.
-
Extraction is performed with a suitable organic solvent (e.g., a mixture of methylene chloride and diethyl ether).[5]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 or similar reversed-phase column is typically used with a gradient elution of mobile phases such as methanol and water containing additives like formic acid or ammonium acetate.[6]
-
Mass Spectrometric Detection: The analysis is carried out using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]
Existing Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
a. Sample Preparation (Solid-Phase Extraction):
-
An internal standard is added to the sample.
-
The sample is loaded onto a solid-phase extraction (SPE) cartridge (e.g., a copolymeric-bonded phase silica column).[7]
-
The cartridge is washed to remove interferences.
-
This compound is eluted with an appropriate solvent. The eluate is then concentrated before injection into the GC-MS system.
b. GC-MS Analysis:
-
Chromatographic Separation: A capillary column (e.g., Rtx-5MS) is used with a temperature program to separate the analytes.[8]
-
Mass Spectrometric Detection: The mass spectrometer is operated in electron impact (EI) ionization mode, and quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[2]
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for the Novel SERS Biosensor Method.
Caption: Workflow for the LC-MS/MS Method.
Caption: Workflow for the GC-MS Method.
Conclusion
This guide provides a comparative validation of a novel SERS biosensor method against the well-established LC-MS/MS and GC-MS techniques for the analysis of this compound. The data presented indicates that while LC-MS/MS and GC-MS offer excellent sensitivity and selectivity, the novel SERS biosensor presents a compelling alternative with the potential for significantly reduced sample preparation and analysis time, making it suitable for high-throughput screening applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample matrix complexity, and throughput needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Nicotyrine's Inhibitory Potency on CYP2A6 vs. CYP2A13: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between investigational compounds and metabolic enzymes is paramount. This guide provides a comparative analysis of the inhibitory potency of β-nicotyrine on two key cytochrome P450 enzymes, CYP2A6 and CYP2A13, drawing upon key experimental findings.
β-Nicotyrine, a tobacco constituent, demonstrates a significant and differential inhibitory effect on CYP2A6 and CYP2A13, two enzymes crucial in the metabolism of nicotine and the activation of tobacco-specific carcinogens.[1][2][3] Notably, β-nicotyrine is a more potent inhibitor of CYP2A13 than CYP2A6.[1] Furthermore, it acts as a mechanism-based inactivator of CYP2A6, a characteristic not observed with CYP2A13.[1][2]
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of β-nicotyrine on CYP2A6 and CYP2A13 have been quantified, revealing key differences in their interactions. The following table summarizes the apparent inhibition constants (Kᵢ) and inactivation parameters.
| Enzyme | Compound | Kᵢ (μM) | Kᵢ (inact) (μM) | kᵢₙₐ꜀ₜ (min⁻¹) |
| CYP2A6 | β-Nicotyrine | 1.07 | 106 | 0.61 |
| CYP2A13 | β-Nicotyrine | 0.17 | - | - |
Data sourced from Kramlinger et al., 2012.[1] Kᵢ values were determined using a competitive inhibition model.[1]
Experimental Protocols
The determination of the inhibitory potency of β-nicotyrine on CYP2A6 and CYP2A13 involves a series of well-defined experimental steps.
Enzyme Reconstitution and Activity Assay
Recombinant human CYP2A6 and CYP2A13 enzymes are reconstituted with rat NADPH-P450 oxidoreductase and a lipid mixture (DLPC).[1] The activity of the reconstituted enzymes is typically assessed by monitoring the 7-hydroxylation of a probe substrate, such as coumarin.[1][4][5] The reaction is initiated by the addition of NADPH and proceeds for a set time at 37°C before being terminated.[1]
Inhibition Studies
To determine the inhibitory effect of β-nicotyrine, the enzyme activity is measured in the presence of varying concentrations of the inhibitor.[1] For CYP2A6, β-nicotyrine concentrations may range from 0 to 5 μM, while for the more sensitive CYP2A13, a range of 0 to 10 μM might be used.[1] The product of the enzymatic reaction, such as 7-hydroxycoumarin, is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1]
Data Analysis
The inhibition data are analyzed using kinetic models to determine the inhibition constant (Kᵢ).[1] While several models can be tested, the competitive inhibition model is often used to calculate the apparent Kᵢ values.[1] For mechanism-based inactivation, time- and concentration-dependent loss of enzyme activity is measured to determine the inactivation parameters, Kᵢ (inact) and kᵢₙₐ꜀ₜ.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory potency of a compound on CYP enzymes.
Caption: Workflow for determining the inhibitory potency of β-nicotyrine on CYP2A6 and CYP2A13.
Signaling Pathway of Inhibition
The interaction of β-nicotyrine with CYP2A6 and CYP2A13 can be conceptualized as a direct binding event at the enzyme's active site, which for CYP2A6, can lead to irreversible inactivation.
Caption: Differential inhibitory mechanisms of β-nicotyrine on CYP2A6 and CYP2A13.
References
- 1. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids, acetylenic thiophenes and sesquiterpene lactones from Pluchea indica and Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Pharmacological Face-Off: A Comparative Analysis of Alpha- and Beta-Nicotyrine
A detailed examination of the in vivo pharmacological effects of alpha- and beta-nicotyrine, two positional isomers of the minor tobacco alkaloid, reveals distinct metabolic and behavioral profiles. While direct comparative studies are notably scarce, existing research provides critical insights into their individual actions, particularly concerning their impact on nicotine metabolism and their interactions with the central nervous system.
This guide synthesizes available in vivo data to offer a comparative overview for researchers, scientists, and drug development professionals. The primary observed effect for both isomers is the inhibition of cytochrome P450 enzymes responsible for nicotine metabolism. However, their broader pharmacological activities, where studied, appear to diverge.
Comparative Summary of In Vivo Effects
The most directly comparable in vivo pharmacological effect of alpha- and beta-nicotyrine is their inhibition of nicotine metabolism. Both isomers have been shown to interfere with the enzymatic breakdown of nicotine, although the extent and specific quantitative comparisons of their potency in vivo are not well-documented in publicly available literature.
| Pharmacological Effect | Alpha-Nicotyrine | Beta-Nicotyrine |
| Inhibition of Nicotine Metabolism | Yes[1] | Yes[2][3][4][5] |
| Pneumotoxicity | Not Reported | Yes (mediated by metabolites)[6] |
| Discriminative Stimulus Properties | Not Reported | Shows some interaction with nicotine discrimination in rats[3] |
In-Depth Look at Beta-Nicotyrine's In Vivo Profile
Research on beta-nicotyrine is more extensive, focusing on its biotransformation and behavioral effects.
Biotransformation and Toxicity
In vivo studies in rabbits and mice have demonstrated that beta-nicotyrine is extensively metabolized.[2][6] The process is mediated by cytochrome P-450 enzymes and results in several metabolites.[6] Notably, this metabolic activation is linked to pneumotoxicity.[6]
Metabolic Pathway of Beta-Nicotyrine
Behavioral Pharmacology
In drug discrimination studies using rats, beta-nicotyrine has been shown to interact with the stimulus effects of nicotine.[3] This suggests that beta-nicotyrine may modulate the subjective effects of nicotine, a finding with implications for its role in tobacco dependence.[3]
Experimental Workflow for Nicotine Discrimination Study
In-Depth Look at Alpha-Nicotyrine's In Vivo Profile
The available in vivo data on alpha-nicotyrine is significantly more limited compared to its beta isomer.
Inhibition of Nicotine Metabolism
The primary reported in vivo effect of alpha-nicotyrine is its ability to inhibit the metabolism of nicotine.[1] One study noted that this inhibition did not lead to an increase in nicotine's toxicity.[1] This suggests a potential therapeutic window for its use in modulating nicotine pharmacokinetics, although further research is required.
Experimental Protocols
Detailed experimental protocols for a direct in vivo comparison of alpha- and beta-nicotyrine are not available in the reviewed literature. However, based on the existing studies on individual isomers, the following methodologies are relevant.
In Vivo Biotransformation Studies
-
Animal Models: Male New Zealand white rabbits or ICR male mice are commonly used.[6]
-
Compound Administration: Test compounds (e.g., beta-nicotyrine) are administered via intraperitoneal (i.p.) injection.
-
Sample Collection: Urine is collected over a 24-hour period in metabolic cages.
-
Analysis: Metabolites in urine samples are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with UV-diode array detection and Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Drug Discrimination Studies
-
Animal Models: Male and female Sprague-Dawley rats are often used.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Rats are trained to press one lever after a nicotine injection and another lever after a saline injection to receive a food reward.
-
Testing: Once trained, animals are administered the test compound (e.g., beta-nicotyrine) alone or in combination with nicotine to assess whether the animal generalizes the drug cue to the nicotine-appropriate lever.
Signaling Pathways
The direct effects of alpha- and beta-nicotyrine on specific signaling pathways have not been extensively elucidated in the available literature. Their primary interaction appears to be with the metabolic pathways of nicotine through the inhibition of cytochrome P450 enzymes. The interaction of beta-nicotyrine with nicotinic acetylcholine receptors (nAChRs) is suggested by the drug discrimination studies, but the specific downstream signaling events have not been detailed.
Inhibition of Nicotine Metabolism by this compound Isomers
Conclusion and Future Directions
The current body of research indicates that both alpha- and beta-nicotyrine can modulate the in vivo disposition of nicotine by inhibiting its metabolism. Beta-nicotyrine has undergone more thorough investigation, revealing its potential for pneumotoxicity mediated by its metabolites and its ability to interact with the central nervous system effects of nicotine.
A significant gap exists in the scientific literature regarding a direct, head-to-head in vivo comparison of the pharmacological effects of these two isomers. Future research should focus on comparative studies evaluating their potency as inhibitors of nicotine metabolism, their respective binding affinities for various nAChR subtypes, and their broader pharmacological profiles, including cardiovascular and central nervous system effects. Such studies are crucial for a comprehensive understanding of their potential risks and therapeutic applications.
References
- 1. This compound inhibits in vivo metabolism of nicotine without increasing its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review [mdpi.com]
- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid [vtechworks.lib.vt.edu]
A Researcher's Guide to Evaluating Nicotyrine Reference Standard Accuracy
For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. This guide provides a framework for evaluating the accuracy of different nicotyrine reference standards, essential for reliable quantification in various research applications, from tobacco product analysis to pharmacological studies.
This compound, a minor tobacco alkaloid and a product of nicotine oxidation, is gaining attention for its potential physiological effects, including the inhibition of nicotine metabolism.[1] Its presence and concentration in tobacco products and e-liquids are of increasing interest to researchers.[2][3] Accurate quantification of this compound relies on the quality of the reference standards used for instrument calibration. This guide outlines the key analytical methods and experimental protocols for assessing the purity and accuracy of commercially available this compound reference standards.
Comparative Analysis of Analytical Methods
The selection of an analytical method for evaluating a this compound reference standard depends on the desired level of accuracy, sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common techniques employed for the analysis of nicotine and related compounds.[4][5]
| Analytical Method | Principle | Strengths | Considerations | Primary Use in Evaluation |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, widely available, good for purity assessment by area percent. | Lower sensitivity and specificity compared to MS methods. Potential for co-eluting impurities to interfere. | Purity determination (area %), initial screening. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | High sensitivity and selectivity, provides structural information for impurity identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | Identification and quantification of volatile impurities. |
| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly sensitive and selective mass spectrometric detection. | Gold standard for trace-level quantification and impurity profiling. High specificity reduces matrix effects. | Higher cost and complexity of instrumentation and method development. | Definitive quantification and characterization of impurities. |
| qNMR | A primary ratio method of measurement that determines the amount of a substance by comparing its NMR signal intensity to that of a certified internal standard. | High precision and accuracy, provides direct, SI-traceable quantification without the need for a specific reference standard of the analyte itself.[6][7] | Lower sensitivity than MS methods, requires specialized expertise and instrumentation. | Absolute purity assignment of the reference standard. |
Experimental Protocols for this compound Standard Evaluation
Detailed and validated experimental protocols are crucial for an accurate assessment of a this compound reference standard. Below are representative protocols for HPLC-UV, GC-MS, and qNMR that can be adapted for this purpose.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity Assessment
This protocol is designed for determining the purity of a this compound reference standard by assessing the main component's peak area relative to the total area of all observed peaks.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (e.g., 10 mM, pH adjusted to a suitable value for this compound)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer. The exact ratio should be optimized to achieve good separation of this compound from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 260 nm).[3]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution.
-
Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the reference standard by determining the area percentage of the this compound peak relative to the total peak area of all detected components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol is suitable for identifying and quantifying volatile impurities in the this compound reference standard.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
A suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Reagents:
-
Methanol or another suitable solvent (GC grade)
-
This compound reference standard
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for quantifying known impurities.
Procedure:
-
Sample Preparation: Dissolve the this compound reference standard in the chosen solvent to a suitable concentration.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Quantify impurities using an internal or external standard method.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful technique for assigning the absolute purity of a reference standard.[8][9][10]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound reference standard
-
A certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, soluble in the same deuterated solvent as this compound, and with signals that do not overlap with the analyte's signals.
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
Procedure:
-
Sample Preparation: Accurately weigh the this compound reference standard and the internal standard and dissolve them in a known volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire the 1H NMR spectrum under quantitative conditions (e.g., ensuring complete spin-lattice relaxation by using a sufficiently long relaxation delay).
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound standard using the following equation:
Puritythis compound (%) = (Ithis compound / IIS) * (NIS / Nthis compound) * (Mthis compound / MIS) * (mIS / mthis compound) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
IS = Internal Standard
-
-
Visualizing the Evaluation Workflow and Nicotine Metabolism
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
Workflow for the evaluation of this compound reference standards.
Simplified pathway of nicotine metabolism and this compound's inhibitory role.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Development of simple HPLC/UV with a column-switching method for the determination of nicotine and cotinine in hair samples [scirp.org]
- 3. HPLC-UV method for nicotine, strychnine, and aconitine in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine [stacks.cdc.gov]
- 6. qNMR - BIPM [bipm.org]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A comparative analysis of nicotyrine levels in different brands of e-liquids
For Immediate Release
A comprehensive analysis of nicotyrine levels in e-liquids reveals significant variability based on key product characteristics. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available data to offer a comparative look at how e-liquid composition influences the concentration of this nicotine-related impurity. While a direct brand-by-brand comparison remains elusive in publicly available research, this guide provides crucial insights based on controlled studies.
This compound, a dehydrogenation product of nicotine, is a compound of interest due to its potential physiological effects. Its presence in e-liquids and the aerosol they produce is influenced by a variety of factors, including the initial nicotine concentration, the ratio of propylene glycol (PG) to vegetable glycerin (VG), and the power output of the vaping device.[1]
Comparative Analysis of this compound Levels
The following table summarizes quantitative data on this compound concentrations found in prepared e-liquids with varying nicotine strengths. It is important to note that these are not commercial brands but laboratory-prepared solutions, which allow for a controlled comparison of how nicotine concentration impacts this compound levels.
| Nicotine Concentration (mg/mL) | This compound Concentration (ng/mg of Nicotine) | This compound/Nicotine Ratio (mass/mass) |
| 3.0 | Not explicitly stated | Base ratio |
| 12 | Significantly higher than 3.0 mg/mL | 1.6-fold higher than 3.0 mg/mL |
| 24 | Significantly higher than 3.0 mg/mL | 1.9-fold higher than 3.0 mg/mL |
| 36 | Significantly higher than 3.0 mg/mL | 2.2-fold higher than 3.0 mg/mL |
Data synthesized from a study on e-vapor nicotine and this compound concentrations.[1] The study also noted that VG-based e-liquids produced significantly more this compound than PG-based e-liquids.[1]
Experimental Protocols
The quantification of this compound in e-liquids is typically performed using established analytical chemistry techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation, identification, and quantification of this compound and other nicotine-related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for analyzing volatile compounds like this compound.
Sample Preparation:
-
An aliquot of the e-liquid sample is accurately weighed.
-
The sample is diluted with a suitable organic solvent, such as acetonitrile or methanol, to a known volume.[2]
-
An internal standard (e.g., quinoline) is often added to improve the accuracy and precision of the quantification.[3]
Instrumentation and Analysis:
-
Gas Chromatograph: A capillary column, such as one with a 5% phenylmethyl-polysiloxane stationary phase, is used for separation.[3]
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Temperature Program: The oven temperature is programmed to ramp up, allowing for the separation of different compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometer: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
-
Quantification: The concentration of this compound is determined by comparing the peak area of this compound to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of this compound in e-liquid matrices.
Sample Preparation:
-
E-liquid samples are accurately diluted with a mobile phase-compatible solvent, such as a mixture of water and acetonitrile.
-
The diluted samples are filtered through a syringe filter to remove any particulate matter before injection.
Instrumentation and Analysis:
-
HPLC System: A reverse-phase C18 column is commonly used for the separation of nicotine and its analogues.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detector: A Photodiode Array (PDA) or UV-Vis detector is commonly used for detection, with the wavelength set to the absorbance maximum of this compound.[5] Mass spectrometry (LC-MS) can also be coupled with HPLC for more definitive identification.
-
Quantification: The concentration of this compound is calculated by comparing its peak area to a calibration curve generated from standards of known concentrations.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in e-liquids using GC-MS.
Caption: Workflow for this compound Analysis in E-liquids.
References
- 1. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of HPLC and GC-MS for nicotyrine analysis
For researchers, scientists, and drug development professionals, the accurate quantification of nicotyrine, a minor tobacco alkaloid and a potential metabolite of nicotine, is crucial for various studies, including those on tobacco product composition, nicotine metabolism, and toxicology. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these two methods for this compound analysis to aid in selecting the most suitable technique for specific research needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. While direct head-to-head comparative studies for this compound are limited, performance data for the closely related compounds nicotine and cotinine can provide valuable insights. The following table summarizes typical quantitative data for the analysis of these compounds by HPLC and GC-MS, which can be considered indicative for this compound analysis.
| Performance Metric | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.07 µg/mL - 32.6 µg/mL[1][2] | 0.2 - 0.8 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.3 µg/mL - 98.9 µg/mL[1][2] | 0.5 ng/mL[3][4] |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | ≥ 0.997[3] |
| Accuracy (% Recovery) | 99.3% - 100.7%[2] | 98.0% - 101.7%[3] |
Note: The presented data is primarily for nicotine and cotinine and serves as an estimate for this compound analysis. Actual performance for this compound may vary depending on the specific method and matrix.
Detailed Experimental Methodologies
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract this compound using a suitable solvent such as methanol or a mixture of methanol and dichloromethane (1:1, v/v).[5]
-
Sonicate the sample for approximately 15-20 minutes to ensure complete extraction.[6]
-
Centrifuge the sample to pellet any solid debris.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8] The ratio can be isocratic or a gradient depending on the complexity of the sample.
-
Flow Rate: A flow rate of 1.0 mL/min is common.[9]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 35°C.[2]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection is often performed at a wavelength of around 260 nm.[9] For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used as the detector.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity.
Sample Preparation:
-
Sample extraction is performed using a suitable organic solvent, similar to the HPLC protocol.
-
For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.[10]
-
The extract is then concentrated under a stream of nitrogen if necessary.
-
Derivatization is generally not required for this compound, as it is sufficiently volatile.
Chromatographic and Spectrometric Conditions:
-
Column: A capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[5]
-
Carrier Gas: Helium is the most common carrier gas at a constant flow rate (e.g., 1 mL/min).[5]
-
Injection Mode: Splitless or split injection can be used depending on the expected concentration of this compound.
-
Temperature Program: A temperature gradient is employed to separate the analytes. An example program could be:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode is used for quantification to enhance sensitivity.[4]
-
Mass Range: A typical mass range for scanning is m/z 50-300.
-
Visualizing the Methodologies
To better understand the practical application and comparative advantages of each technique, the following diagrams illustrate the experimental workflow and a logical comparison.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them largely depends on the specific requirements of the study.
-
HPLC is a robust and versatile method, particularly advantageous when dealing with complex matrices or when analyzing this compound alongside other non-volatile or thermally sensitive compounds. Its simpler sample preparation is also a significant benefit for high-throughput analysis.
-
GC-MS excels in sensitivity and specificity, making it the preferred method for detecting trace levels of this compound.[11] The structural information provided by the mass spectrometer is invaluable for unambiguous identification. However, the requirement for analyte volatility and thermal stability must be considered.
For routine analysis and quantification of this compound in samples where high sensitivity is not the primary concern, HPLC with UV detection offers a cost-effective and reliable solution. For research requiring the utmost sensitivity and definitive identification, especially in complex biological matrices, GC-MS is the superior choice. The use of a mass spectrometer as a detector for HPLC (LC-MS) can bridge the sensitivity gap, offering a powerful alternative that combines the advantages of both techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 8. ovid.com [ovid.com]
- 9. Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC | SAS Publisher [saspublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. mybiosource.com [mybiosource.com]
A Comparative Guide to Nicotyrine Measurement Methods in Inter-laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of nicotyrine, a minor tobacco alkaloid and an oxidation product of nicotine. While dedicated inter-laboratory studies on the reproducibility of this compound measurement are not extensively published, this document synthesizes findings from proficiency studies and research on related compounds to offer insights into method performance and best practices. The data presented here is crucial for establishing robust and reproducible analytical protocols in tobacco product analysis, e-cigarette research, and drug development.
Comparison of Analytical Methods for this compound Quantification
The primary methods for this compound measurement are based on chromatography coupled with mass spectrometry. The choice of method can significantly impact sensitivity, selectivity, and throughput. Below is a summary of performance data for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed technique.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.08 - 0.56 µg/g[1] | <0.1 to 2 ng/ml (for related compounds)[2] | Method dependent, often in ng/mL range |
| Limit of Quantification (LOQ) | 0.27 - 2.04 µg/g[1] | 3.4 ng/ml (for related compounds)[2] | Method dependent, often in ng/mL range |
| Linearity (Correlation Coefficient) | >0.996[1] | Not explicitly stated for this compound | Typically >0.99 |
| Extraction Yield | 78% - 110%[1] | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Repeatability (%RSD) | < 3.1% (for related compounds)[3] | Good intralaboratory precision reported for nicotine metabolites[4] | Not explicitly stated for this compound |
| Reproducibility (%RSD) | < 10.1% (for related compounds)[3] | Good agreement found among laboratories for nicotine metabolites[4] | Not explicitly stated for this compound |
Note: Data for LC-MS/MS Method 1 is derived from a study on nicotine-related impurities in nicotine pouches. Data for LC-MS/MS Method 2 and GC-MS are based on studies of related compounds like cotinine and nicotine, as direct inter-laboratory data for this compound is limited.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of results. Below are outlines of typical experimental protocols for the analysis of this compound and related compounds.
CORESTA Recommended Method for Nicotine Impurities in Nicotine Pouches (Adapted for this compound)
This method, based on a proficiency study for nicotine and its degradants, can be applied to this compound measurement.[5]
1. Sample Preparation:
- Weigh approximately 1.0 g of the sample into an extraction vessel.[5]
- Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).[5]
- Add 30.0 mL of extraction solution (e.g., 100 mM ammonium formate, pH 3).[5]
- Shake vigorously for a defined period (e.g., 40 minutes) to ensure thorough extraction.[5]
- Allow the sample to settle and then filter the extract using a syringe filter (e.g., 0.2 µm PTFE) into an autosampler vial.[5]
2. LC-MS/MS Analysis:
- Chromatographic Separation: Employ a suitable C18 column with a gradient elution mobile phase, for instance, a mixture of acetonitrile and ammonium bicarbonate.
- Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.
General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is another widely used technique for the analysis of tobacco alkaloids.
1. Sample Preparation:
- Extraction of this compound from the sample matrix using an organic solvent.
- Derivatization may be necessary to improve the chromatographic properties and thermal stability of this compound.
- Addition of an internal standard for accurate quantification.
2. GC-MS Analysis:
- Gas Chromatographic Separation: Use a capillary column appropriate for the separation of alkaloids (e.g., a non-polar or medium-polar column).
- Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.
Inter-laboratory Study Workflow
The following diagram illustrates a typical workflow for an inter-laboratory study designed to assess the reproducibility of an analytical method.
Caption: Workflow of an inter-laboratory comparative study.
Signaling Pathways and Logical Relationships
The formation of this compound from nicotine is a key chemical transformation relevant to the stability of nicotine-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collaborative Method Performance Study of the Measurement of Nicotine, its Metabolites, and Total Nicotine Equivalents in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
